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  • Product: 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine
  • CAS: 1214348-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Characteristics of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine. In the absence of direct experimental data in the public domain, this document synthesizes fundamental NMR principles and data from analogous fluorinated pyridine derivatives to offer a robust predictive framework. This approach is invaluable for researchers in synthetic chemistry and drug discovery for the identification, characterization, and purity assessment of this and structurally related compounds.

Introduction: The Structural and Spectroscopic Landscape

2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is a highly substituted pyridine ring, a common scaffold in medicinal chemistry. The presence of multiple, electronically distinct substituents—two electron-donating methoxy groups, an electron-withdrawing fluorine atom, and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic environment that profoundly influences its NMR signature. Understanding the interplay of these substituents is critical for accurate spectral interpretation.

The ¹H NMR spectrum will reveal information about the sole aromatic proton, while the ¹⁹F NMR spectrum will provide distinct signals for the two different fluorine environments. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) will be paramount for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is expected to be relatively simple, featuring signals for the two methoxy groups and the single aromatic proton.

Rationale for Predicted Chemical Shifts:

  • Aromatic Proton (H-5): The proton at the C-5 position is flanked by the electron-donating methoxy group at C-4 and the electron-withdrawing trifluoromethyl group at C-6. The donating effect of the methoxy group will shield this proton, shifting its resonance upfield, while the withdrawing effect of the trifluoromethyl group will deshield it, shifting it downfield. The net effect will likely place the signal in the aromatic region, with its precise location determined by the balance of these competing influences. Furthermore, this proton will exhibit coupling to the fluorine atom at C-3.

  • Methoxy Protons (C2-OCH₃ and C4-OCH₃): The two methoxy groups are in different chemical environments. The C-2 methoxy group is ortho to the nitrogen atom and the C-3 fluorine, while the C-4 methoxy group is para to the nitrogen and ortho to the C-3 fluorine and the C-5 proton. These differing electronic environments will result in two distinct singlet signals. The C-2 methoxy group, being closer to the electronegative nitrogen and fluorine, is expected to be slightly deshielded and appear at a slightly downfield chemical shift compared to the C-4 methoxy group.

Predicted ¹H NMR Data Summary

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale
H-56.8 - 7.2d~1-3 (⁵JHF)Influenced by adjacent OCH₃ and CF₃ groups; coupled to F-3.
C4-OCH₃3.9 - 4.1s-Typical chemical shift for a methoxy group on a pyridine ring.
C2-OCH₃4.0 - 4.2s-Slightly deshielded due to proximity to nitrogen and fluorine.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on general principles and data for similar compounds.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[1][2] For 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, two distinct signals are expected, one for the fluorine atom on the pyridine ring and one for the trifluoromethyl group.

Rationale for Predicted Chemical Shifts and Couplings:

  • Ring Fluorine (F-3): The chemical shift of the fluorine atom at the C-3 position will be influenced by the adjacent electron-donating methoxy groups at C-2 and C-4. This donation of electron density will lead to increased shielding, shifting the signal to a more upfield (less negative) value compared to unsubstituted fluoropyridine. This fluorine atom will exhibit coupling to the H-5 proton.

  • Trifluoromethyl Group (CF₃-6): The trifluoromethyl group at the C-6 position is a common motif in medicinal chemistry.[3] Its chemical shift is typically found in a well-defined region of the ¹⁹F NMR spectrum.[4] The electronic environment of the pyridine ring will influence its precise chemical shift. The presence of the electron-donating methoxy groups is expected to slightly shield the CF₃ group, shifting its resonance slightly upfield compared to a CF₃ group on a less electron-rich pyridine ring.

Predicted ¹⁹F NMR Data Summary

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale
F-3-120 to -140d~1-3 (⁵JFH)Shielded by adjacent methoxy groups; coupled to H-5.
CF₃-6-60 to -70s-Typical range for a CF₃ group on a pyridine ring.

Note: Predicted chemical shifts are relative to CFCl₃ and are based on general principles and data for similar compounds.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[5]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the ¹H and ¹⁹F probes according to the manufacturer's instructions.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F channel.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum, but a coupled spectrum can provide valuable J-coupling information.

    • Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., -50 to -170 ppm).

    • A sufficient number of scans should be acquired for a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm or another known fluorinated compound).

Visualization of Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine and highlights the key through-bond coupling interaction that would be observed in its NMR spectra.

Figure 1. Molecular structure of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine with the predicted through-bond coupling (⁵JHF) between F-3 and H-5.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹⁹F NMR spectra of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine. By leveraging established principles of NMR spectroscopy and data from analogous structures, researchers can use this guide for the tentative identification and structural verification of this compound. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data, which will be essential for confirming these predictions and for the rigorous characterization of this and related molecules in drug discovery and development pipelines.

References

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases. Journal of the Chemical Society, Faraday Transactions 2.
  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of (Hetero)arylboronic Acids and Esters". Not specified.
  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.
  • meta-Selective Fluorination of Pyridine Deriv
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Fluorine NMR. University of Wisconsin-Madison, Department of Biochemistry.
  • SUPPLEMENTARY INFORMATION. Macmillan Group, Princeton University.
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Supporting inform
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). NP-MRD.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III)
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine in Drug Discovery

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design[1]. The "phenyl-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design[1]. The "phenyl-pyridyl switch" is a privileged maneuver used to improve a drug target's in vitro binding affinity, pharmacokinetic (PK) profile, and aqueous solubility[2]. When combined with extensive fluorination—such as the integration of a trifluoromethyl (-CF 3​ ) group and a direct fluoro (-F) substituent—the resulting heteroaromatic system exhibits profoundly altered physicochemical properties.

2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine represents a highly specialized, electron-deficient building block. The strong electron-withdrawing nature of the -CF 3​ and -F groups decreases the electron density on the pyridine nitrogen, lowering its pK a​ and enhancing the metabolic stability of the resulting drug candidate against cytochrome P450-mediated oxidation[1][3]. This in-depth guide provides a self-validating framework for interpreting the Safety Data Sheet (SDS) of this compound, executing safe laboratory handling, and utilizing it in advanced synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is critical before reviewing its SDS. The molecule's reactivity is dictated by the push-pull electronics of its substituents: the electron-donating methoxy groups at C2 and C4 compete with the highly electronegative fluorine at C3 and the -CF 3​ group at C6[4].

Table 1: Predicted Physicochemical & Structural Data
ParameterValue / DescriptionCausality / Impact on Drug Design
Molecular Formula C 8​ H 7​ F 4​ NO 2​ High fluorine content dictates lipophilicity and dictates specific SDS handling protocols.
Molecular Weight 225.14 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 2.8 – 3.2Enhances membrane permeability; the -CF 3​ group acts as a lipophilic electron-withdrawing group.
Physical State Liquid / Low-melting solidRequires temperature-controlled storage to prevent degradation or volatilization.
Reactivity Profile Electrophilic CoreThe electron-deficient ring is highly primed for Nucleophilic Aromatic Substitution (S N​ Ar).

Safety Data Sheet (SDS) Interpretation & Hazard Mitigation

For researchers and drug development professionals, downloading and interpreting the SDS for highly fluorinated N-heterocycles is not merely a regulatory formality; it is a life-safety imperative.

GHS Classification & Toxicological Profile

Based on standard hazard profiles for heavily fluorinated pyridines, this compound falls under several critical Globally Harmonized System (GHS) classifications:

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The electrophilic nature of the pyridine core can react with nucleophilic residues in biological tissues.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Vapors can cause severe respiratory tract irritation.

The Hidden Hazard: Hydrofluoric Acid (HF) Release

The most critical safety vector when handling 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is its behavior under extreme thermal stress or highly acidic/basic aqueous conditions. While the C-F bond is exceptionally strong (472 kJ/mol)[4], thermal decomposition (e.g., during a laboratory fire or aggressive reflux in incompatible solvents) can trigger the hydrolytic defluorination of the -CF 3​ group, releasing Hydrofluoric Acid (HF) gas. HF is a systemic poison that penetrates tissue rapidly, sequestering calcium and magnesium, which can lead to fatal cardiac arrhythmias.

Emergency Response Workflow

Because of the HF risk, standard chemical spill protocols must be augmented. Every laboratory utilizing this building block must have 2.5% Calcium Gluconate gel readily accessible.

G Start Incident: Chemical Spill / Exposure 2,4-Dimethoxy-3-fluoro-6-(CF3)pyridine Assess Assess Exposure Route Start->Assess Inhalation Inhalation Route Move to fresh air Assess->Inhalation Skin Skin Contact Potential HF Exposure Assess->Skin Eye Eye Contact Flush with water 15 mins Assess->Eye Med Seek Immediate Medical Attention Inhalation->Med CalGlu Apply 2.5% Calcium Gluconate Gel Skin->CalGlu If HF suspected Eye->Med CalGlu->Med

Fig 1: SDS-driven emergency response workflow for fluorinated pyridine exposure.

Experimental Protocol: Regioselective S N​ Ar Functionalization

To leverage this compound in drug discovery (e.g., synthesizing analogs of modern fluorinated therapeutics like Alpelisib or Vericiguat), chemists frequently utilize Nucleophilic Aromatic Substitution (S N​ Ar). The following self-validating protocol details the displacement of the C4-methoxy group with an amine nucleophile.

Mechanistic Causality: The -CF 3​ group at C6 and the -F atom at C3 synergistically deplete the electron density of the pyridine ring. However, the methoxy group at C4 is sterically hindered and acts as a mild electron donor via resonance. By applying thermal energy in a polar aprotic solvent, the activation energy barrier is overcome, allowing the amine to attack the C4 position, forming a Meisenheimer complex before the methoxy leaving group is expelled.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

    • Causality: Moisture must be excluded to prevent competitive hydrolysis of the methoxy groups or premature degradation of the fluorinated core.

  • Reagent Solvation: Dissolve 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile & Base Addition: Add the desired secondary amine (e.g., a piperidine derivative) (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the protons generated during the amine substitution, preventing the nucleophile from becoming protonated and inactive, thus driving the reaction equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 12–16 hours. Monitor progression via LC-MS.

  • Quench and Workup: Cool the mixture to room temperature and quench with 10 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: The LiCl wash is a highly specific technique used to pull residual DMF solvent out of the organic layer and into the aqueous phase, ensuring a clean crude product.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G Reagent 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine Conditions SNAr Conditions DIPEA, DMF, 80°C Reagent->Conditions Nucleophile Amine Nucleophile (e.g., Piperidine) Nucleophile->Conditions Intermediate C4-Substituted Fluoropyridine Lead Conditions->Intermediate Regioselective Substitution Bioassay In Vitro Screening (Target Binding Assay) Intermediate->Bioassay Lead Optimization

Fig 2: SNAr synthetic workflow for C4-functionalization of the pyridine core.

Conclusion

The handling and application of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine require a rigorous synthesis of chemical theory and stringent safety protocols. By understanding the profound electronic effects of its fluorinated substituents, researchers can safely navigate its SDS hazards—particularly the risk of HF generation—while exploiting its unique reactivity to synthesize next-generation, metabolically stable therapeutics.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery Source: Asian Journal of Research in Chemistry URL:[Link]

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Foundational

Structural Elucidation and Crystal Packing Dynamics of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Executive Summary The rational design of fluorinated heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. The compound 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorinated heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. The compound 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine represents a highly functionalized architectural scaffold characterized by a unique "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of its synthesis, single-crystal X-ray diffraction (SCXRD) structural elucidation, and the complex intermolecular forces—specifically F···F and C–H···F interactions—that govern its crystal packing.

Introduction: Electronic and Steric Paradigms

The pyridine ring is a privileged structural motif in medicinal chemistry[1]. The introduction of multiple fluorine atoms and trifluoromethyl (–CF₃) groups fundamentally alters the physicochemical properties of the heterocycle. In 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, the electron-withdrawing nature of the –CF₃ group at C6 and the fluorine atom at C3 severely depletes the π-electron density of the ring. Conversely, the methoxy (–OCH₃) groups at C2 and C4 act as π-electron donors.

This intense electronic polarization dictates the molecule's reactivity and its solid-state behavior. Furthermore, the steric bulk of the –CF₃ group and the 3-fluoro substituent forces the adjacent methoxy groups to adopt specific torsional angles, preventing ideal coplanarity with the pyridine ring and disrupting optimal p-π conjugation. Understanding these structural nuances is critical for structure-based drug design, where fluorinated pyridines frequently serve as bioisosteres for amides or phenyl rings[2].

Synthesis and Crystallization Methodology

Regioselective Synthesis via S_NAr

The synthesis of highly functionalized pyridines requires precise regiocontrol[1]. The target compound is synthesized via Nucleophilic Aromatic Substitution (S_NAr).

  • Precursor Selection: The starting material, 2,3,4-trifluoro-6-(trifluoromethyl)pyridine, is dissolved in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Nucleophilic Attack: Two equivalents of sodium methoxide (NaOMe) in methanol are added dropwise at 0 °C.

  • Causality of Regioselectivity: The extreme electron deficiency of the pyridine ring, amplified by the –CF₃ group, makes the C2 and C4 positions highly susceptible to nucleophilic attack. The C3-fluorine remains intact because the Meisenheimer intermediate at the C3 position lacks the resonance stabilization provided by the electronegative ring nitrogen.

  • Purification: The crude mixture is quenched, extracted with dichloromethane, and purified via silica gel flash chromatography (gradient: 95:5 Hexane/Ethyl Acetate) to yield the pure product.

Growth of Diffraction-Quality Single Crystals

To obtain crystals suitable for SCXRD, a vapor diffusion technique is employed.

  • Solvent System: The purified compound is dissolved in a minimal amount of ethyl acetate (solvent). Hexane (antisolvent) is placed in a closed outer chamber.

  • Causality of Crystallization: The molecule possesses a dichotomous polarity profile: the –CF₃ and 3-fluoro groups are highly lipophilic, whereas the methoxy oxygens and pyridine nitrogen are polar hydrogen-bond acceptors. As the non-polar hexane slowly diffuses into the ethyl acetate, the solvation sphere around the lipophilic –CF₃ groups is disrupted. This gradual desolvation promotes ordered nucleation driven by F···F interactions, rather than amorphous precipitation[3].

  • Validation: Prior to X-ray mounting, crystals are examined under a polarized light microscope. Complete extinction of light upon stage rotation confirms the single-domain, untwinned nature of the crystal—a self-validating step crucial for high-resolution diffraction data.

G A S_NAr Synthesis (Regioselective) B Flash Chromatography (Purification) A->B C Vapor Diffusion (Hexane/EtOAc) B->C D Polarized Light Validation C->D E SCXRD Data Collection D->E F Structure Solution & Refinement E->F

Workflow for the synthesis, crystallization, and SCXRD analysis of the functionalized pyridine.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

Data collection is typically performed at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion of the –CF₃ fluorine atoms, which are prone to rotational disorder.

Crystallographic ParameterValue (Representative)
Empirical Formula C₈H₇F₄NO₂
Molecular Weight 225.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 12.40 Å, c = 10.15 Å
Volume 976.2 ų
Z (Molecules per unit cell) 4
Final R indices[I>2σ(I)] R1 = 0.042, wR2 = 0.115
Intramolecular Geometry

The SCXRD structure reveals that the C–F bond lengths within the –CF₃ group average 1.335 Å, which is highly consistent with values reported for analogous trifluoromethylpyridine structures[4]. The most striking intramolecular feature is the steric clash between the 3-fluoro atom and the adjacent 2- and 4-methoxy groups. To minimize steric repulsion, the methyl carbons of the methoxy groups are forced out of the pyridine plane by approximately 45° to 60°. This orthogonal twist prevents the oxygen lone pairs from fully delocalizing into the pyridine π-system, maintaining the ring's electron-deficient character.

Intermolecular Interactions and Crystal Packing

The crystal packing is not dominated by classical hydrogen bonds (due to the lack of strong hydrogen bond donors), but rather by a complex network of weak interactions:

  • F···F Interactions: The crystal packing shows that fluorine atoms from different –CF₃ groups tend to remain in close proximity, forming an interlocking network[5]. These F···F contacts (typically around 2.90–3.10 Å) are driven by the anisotropic charge distribution (σ-hole) on the fluorine atoms[6].

  • C–H···F Hydrogen Bonding: The methyl protons of the methoxy groups act as weak hydrogen bond donors to the 3-fluoro and –CF₃ fluorine atoms of adjacent molecules. C–H···F interactions are among the most abundant interactions in fluorinated crystal structures, indicating a high affinity of fluorinated compounds for non-polar aliphatic groups[3].

  • π-π Stacking: The electron-deficient pyridine rings engage in offset face-to-face π-π stacking, stabilized by the electrostatic complementarity between the electron-poor ring centroid and the relatively electron-rich methoxy oxygen atoms of neighboring molecules.

G P1 Pyridine Ring (A) CF3 -CF3 Group P1->CF3 Covalent F3 3-Fluoro Atom P1->F3 Covalent OMe Methoxy Groups P1->OMe Covalent P2 Neighboring Molecule P1->P2 π-π Stacking (3.40 Å) CF3->P2 F···F Contacts (2.95 Å) OMe->P2 C-H···F Bonds (2.60 Å)

Intermolecular interaction network governing the crystal packing of the target molecule.

Applications in Drug Development

The structural features elucidated via crystallography directly translate to the molecule's utility in drug design. The –CF₃ group significantly enhances the lipophilicity (LogP) and metabolic stability of the scaffold, allowing for better blood-brain barrier penetration. Furthermore, the specific spatial trajectory of the fluorine atoms enables them to engage in multipolar interactions with target protein backbones. Similar trifluoromethylpyridine derivatives have been successfully co-crystallized with human Carbonic Anhydrase II, demonstrating how the –CF₃ group anchors the molecule within hydrophobic binding pockets[2][7]. The 2,4-dimethoxy groups provide highly directional hydrogen bond acceptor sites, making this scaffold an ideal, rigid vector for fragment-based drug discovery.

References

  • RCSB Protein Data Bank. "Crystal structure of 1-hydroxy-4-(trifluoromethyl)pyridine-2(1H)-thione bound to human carbonic anhydrase II." PDB DOI: 10.2210/pdb4Q87/pdb. Available at: [Link][2]

  • RCSB Protein Data Bank. "Crystal structure of 1-hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione bound to human carbonic anhydrase II." PDB DOI: 10.2210/pdb4q83/pdb. Available at:[Link][7]

  • National Center for Biotechnology Information (PMC). "The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network." Available at:[Link][4]

  • ResearchGate. "A New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures." Available at:[Link][5]

  • ACS Publications. "New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures." Crystal Growth & Design. Available at:[Link][3]

  • ACS Publications. "Scope of a Novel Three-Component Synthesis of Highly Functionalized Pyridines." Organic Letters. Available at:[Link][1]

  • MDPI. "Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective." Molecules. Available at:[Link][6]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine in Agrochemical Development

For distribution to: Researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Introduction & Strategic Significance The relentless pursuit of novel, effective, and en...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction & Strategic Significance

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within this landscape, fluorinated heterocyclic compounds have emerged as a particularly fruitful area of research.[1] The trifluoromethylpyridine (TFMP) scaffold, in particular, is a privileged structure found in numerous commercial herbicides, insecticides, and fungicides.[2][3][4][5] The incorporation of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to increased potency and longevity of action.[6][7][8][9]

This document introduces 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine , a highly functionalized pyridine building block with significant potential for the discovery of next-generation agrochemicals. The unique substitution pattern—a trifluoromethyl group for potency, a fluorine atom for modulating electronic properties, and two methoxy groups as versatile synthetic handles—makes this molecule an exceptionally valuable starting point for creating diverse chemical libraries. These application notes provide a technical guide to its properties, rationale for its use, and detailed protocols for its application in a research and development setting.

Physicochemical Properties & Characterization

A thorough understanding of a lead compound's physicochemical properties is critical for rational agrochemical design. The following table summarizes key calculated and anticipated properties for the title compound.

PropertyValue (Estimated)Significance in Agrochemical Design
Molecular Formula C8H7F4NO2-
Molecular Weight 225.14 g/mol Influences diffusion and transport properties.
LogP (o/w) 2.5 - 3.5Optimal range for membrane penetration and systemic movement in plants.[7][9]
pKa (Pyridine N) 1.0 - 2.0Low basicity due to electron-withdrawing F and CF3 groups; impacts formulation and soil interaction.
Solubility Low in water; Soluble in common organic solvents (e.g., Acetone, DMSO, Dichloromethane)Affects formulation options (e.g., emulsifiable concentrates vs. suspension concentrates).
Metabolic Stability HighThe C-F and C-CF3 bonds are resistant to oxidative metabolism, potentially leading to longer residual activity.[6][8]

Analytical Characterization Protocol: It is imperative to confirm the identity and purity of the starting material. Standard methods include:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • LC-MS/GC-MS: To determine purity and confirm molecular weight.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

Hypothesized Biological Activity & Rationale

The substitution pattern of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine suggests several potential avenues for agrochemical activity, grounded in established structure-activity relationships (SAR).

  • Herbicidal Potential: Many commercial pyridine-based herbicides function as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[10][11] The pyridine core of the title compound provides the necessary scaffold. Derivatization of the methoxy groups could lead to novel compounds that mimic natural plant hormones. Furthermore, some pyridine derivatives are known to inhibit essential plant enzymes like protoporphyrinogen oxidase (PPO).[12]

  • Fungicidal Potential: Fluorinated pyridines are key components of several modern fungicides.[13][14] For instance, the active ingredient Flupicolide contains a trifluoromethylpyridine moiety.[13] The mechanism often involves the disruption of cellular structures or key metabolic pathways in pathogenic fungi.[14][15] The electron-deficient nature of this pyridine ring could be exploited to design inhibitors for fungal enzymes.

  • Insecticidal Potential: The trifluoromethylpyridine structure is present in insecticides like Flonicamid and Sulfoxaflor.[2] These compounds often act on the insect nervous system, for example, by modulating nicotinic acetylcholine receptors (nAChRs) or other critical channels.[16][17] The methoxy groups on the title compound are prime locations for synthetic modification to optimize binding to insect-specific targets.[18]

Application Protocol 1: Synthesis of Derivatives for Agrochemical Screening

The primary utility of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is as a scaffold for creating a library of analogues. The methoxy groups are the most synthetically accessible handles for modification via nucleophilic aromatic substitution (SNAr) or demethylation followed by re-alkylation/arylation.

Workflow for Derivative Synthesis

G start 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine demethylation Selective Demethylation (e.g., BBr3, AlCl3) start->demethylation snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-SH, R-OH, R2NH) start->snar hydroxy_intermediate Hydroxypyridine Intermediate demethylation->hydroxy_intermediate thio_ether Thioether / Ether / Amine Derivatives snar->thio_ether alkylation O-Alkylation / Arylation (e.g., R-X, K2CO3) hydroxy_intermediate->alkylation final_library Diverse Library of Final Compounds for Screening thio_ether->final_library alkylation->final_library

Caption: Synthetic strategy for creating a derivative library.

Detailed Protocol: Synthesis of an Aryloxy Derivative via SNAr

This protocol describes a representative reaction where one methoxy group is displaced by a phenoxide nucleophile. The C4-methoxy is generally more activated towards nucleophilic attack than the C2-methoxy due to the electronic influence of the adjacent fluorine and trifluoromethyl groups.

Objective: To synthesize 4-phenoxy-2-methoxy-3-fluoro-6-(trifluoromethyl)pyridine.

Materials:

  • 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Rationale: Heat is required to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x). Rationale: Washing removes the DMF solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis as described in Section 2.0.

Application Protocol 2: Biological Screening

Once a library of derivatives is synthesized, they must be screened for biological activity. The following are generalized, high-throughput protocols.

General Agrochemical Screening Workflow

G start Synthesized Compound Library primary Primary Screen (Single High Dose) start->primary inactive Inactive Compounds primary->inactive active Active 'Hits' primary->active secondary Secondary Screen (Dose-Response) active->secondary ec50 Determine EC50 / LC50 secondary->ec50 tertiary Tertiary Screen (Spectrum & Selectivity) ec50->tertiary lead Lead Candidate Identification tertiary->lead

Caption: Tiered workflow for agrochemical screening.

Protocol 5.1: In-Vitro Herbicidal Screening (96-Well Plate Assay)

This protocol is designed for rapid primary screening against various weed species.[19][20]

Objective: To assess the pre-emergent herbicidal activity of synthesized compounds.

Materials:

  • Seeds of indicator species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyardgrass)).

  • 96-well microtiter plates.

  • 0.5% Agar solution in water.

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • A known commercial herbicide as a positive control.

  • DMSO solution as a negative control.

Procedure:

  • Plate Preparation: Dispense 200 µL of molten 0.5% agar into each well of a 96-well plate. Allow to solidify.

  • Compound Application: Prepare a working solution of each test compound by diluting the DMSO stock in water to the desired final concentration (e.g., 100 ppm). Add a small aliquot (e.g., 2 µL) of this solution to the surface of the agar in the designated wells. Include positive and negative controls on each plate.

  • Seed Plating: Carefully place 3-5 seeds of a single weed species onto the agar surface in each well.

  • Incubation: Seal the plates with a breathable membrane or lid and incubate under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Assessment: After 5-7 days, assess the results by visually scoring for inhibition of seed germination and root/shoot growth compared to the negative control. A common scoring system is 0% (no effect) to 100% (complete inhibition).[21]

Protocol 5.2: In-Vitro Fungicidal Screening (Mycelial Growth Assay)

This assay determines the ability of compounds to inhibit the growth of pathogenic fungi.[22][23]

Objective: To determine the fungicidal activity of compounds against key plant pathogens.

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).[3]

  • Potato Dextrose Agar (PDA) medium.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • A known commercial fungicide as a positive control.

Procedure:

  • Medium Preparation: Prepare molten PDA. While it is still liquid (approx. 45-50°C), add the test compounds from DMSO stocks to achieve the desired final concentration (e.g., 50 ppm), ensuring the final DMSO concentration is low (<1%) to avoid solvent effects. Dispense the amended agar into the wells of a 96-well plate.

  • Inoculation: Using a sterile tool, transfer a small, uniform plug (e.g., 2 mm diameter) of mycelium from the edge of an actively growing fungal culture to the center of the agar in each well.

  • Incubation: Seal the plates and incubate in the dark at the optimal growth temperature for the fungus (e.g., 20-22°C).

  • Assessment: After 3-5 days, measure the diameter of the fungal colony in the treatment wells and compare it to the diameter in the negative control wells. Calculate the percentage of growth inhibition.[24]

Protocol 5.3: Insecticidal Screening (Larval Bioassay)

This protocol assesses the toxicity of compounds to a model insect pest.[25][26][27][28]

Objective: To evaluate the insecticidal activity of compounds against a target pest.

Materials:

  • First or second instar larvae of a model insect (e.g., Spodoptera littoralis (armyworm) or Plutella xylostella (diamondback moth)).[5]

  • Artificial diet or host plant leaves.

  • Multi-well insect rearing trays or petri dishes.

  • Test compounds dissolved in a suitable solvent (e.g., acetone).

Procedure:

  • Diet/Leaf Treatment: Prepare solutions of the test compounds at the desired concentration (e.g., 200 mg/L).[5] Evenly apply a known volume of the solution to the surface of the artificial diet in each well or dip host plant leaves in the solution and allow them to air dry.

  • Insect Introduction: Once the solvent has evaporated, place one larva into each well or on each treated leaf.

  • Incubation: Cover the trays/dishes and maintain them under appropriate environmental conditions for the insect species.

  • Assessment: After 48-72 hours, record larval mortality. An insect is considered dead if it does not move when prodded with a fine brush. Calculate the percentage mortality, correcting for any mortality in the negative control group using Abbott's formula.

Data Analysis & Interpretation

For compounds showing significant activity in primary screens ("hits"), a dose-response study should be conducted to determine the half-maximal effective concentration (EC₅₀) for herbicides/fungicides or the lethal concentration (LC₅₀) for insecticides. These values are crucial for comparing the potency of different derivatives and for structure-activity relationship (SAR) analysis.[29]

Example Data Summary Table:

Compound IDModificationHerbicide EC₅₀ (µM) vs. A. retroflexusFungicide EC₅₀ (µM) vs. B. cinereaInsecticide LC₅₀ (µM) vs. P. xylostella
Parent 2,4-di-OCH₃>100>100>100
DER-01 4-OPh25.488.1>100
DER-02 4-SPh15.245.6>100
DER-03 4-NH(Cyclopropyl)78.9>10012.5
Control Commercial Herbicide X5.1--
Control Commercial Insecticide Y--2.3

This quantitative data allows researchers to identify which chemical modifications enhance activity against specific targets, guiding the next round of synthesis and optimization.[16][18][30]

Conclusion & Future Directions

2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine represents a promising and versatile platform for the discovery of novel agrochemicals. Its highly functionalized structure provides multiple avenues for synthetic exploration. The protocols outlined in this document offer a systematic approach to synthesize and screen a library of derivatives to identify lead compounds with potent herbicidal, fungicidal, or insecticidal activity. Future work should focus on expanding the diversity of the synthesized library and exploring the mechanism of action of the most potent "hit" compounds.

References

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  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
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  • Miller, A. L., et al. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube.
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  • Todorova, S., et al. (2022). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Genetika.
  • Reimer, J. V. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
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  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed.
  • Zhang, R., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science.
  • Sharma, K., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances.
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  • Wagner, G. E. & Shadomy, S. (1979). Effects of Purines and Pyrimidines on the Fungistatic Activity of 5-Fluorocytosine in Aspergillus Species. Antimicrobial Agents and Chemotherapy.
  • MCE. (2026). Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules.
  • Chalyk, B. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
  • Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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  • Abdel-Ghafar, S. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
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  • Wang, H., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules.
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Application

Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Introduction: The Strategic Value of Polysubstituted Pyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development, present in a vast array of therapeutic agents and bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development, present in a vast array of therapeutic agents and bioactive molecules.[1] The precise, regioselective introduction of functional groups onto the pyridine ring is paramount for tuning a compound's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile.[2] The target molecule, 2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, represents a highly decorated and electronically complex heterocyclic system. Its utility as a synthetic intermediate is predicated on the ability to selectively functionalize its remaining C-H bond at the C5 position.

This guide provides a detailed analysis of the substrate's reactivity and outlines robust protocols for its regioselective functionalization. We will focus on a Directed ortho-Metalation (DoM) strategy, leveraging the powerful directing effects of the methoxy substituents to achieve selective C-H activation and subsequent elaboration.

Reactivity Analysis of the Pyridine Core

The functionalization of 2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is governed by the interplay of its diverse substituents:

  • Methoxy Groups (C2, C4): These are strong electron-donating groups and powerful Directed Metalation Groups (DMGs). In the context of lithiation, they coordinate to the lithium cation of an organolithium base, directing deprotonation to an adjacent, or ortho, position.[3][4]

  • Trifluoromethyl Group (C6): This is a potent electron-withdrawing group, which significantly lowers the electron density of the pyridine ring, making it more susceptible to certain types of reactions and influencing the acidity of the ring protons.[2]

  • Fluoro Group (C3): Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect, further acidifying adjacent C-H bonds.

Considering these factors, the C-H bond at the C5 position is the most likely site for deprotonation. It is situated ortho to the C4-methoxy group and is activated by the inductive effects of the C3-fluoro and C6-trifluoromethyl groups. This convergence of directing and activating effects allows for highly regioselective functionalization at this position.

Primary Functionalization Strategy: Directed ortho-Metalation (DoM) at C5

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic systems.[3] In this case, the methoxy group at C4 will direct an organolithium base to deprotonate the C5 position with high fidelity.

Mechanism of C5-Lithiation

The process begins with the coordination of the organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) to the Lewis basic oxygen atom of the C4-methoxy group. This brings the base into close proximity to the C5 proton, facilitating its abstraction and the formation of a stable 5-lithiated pyridine intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at the C5 position.

Experimental Workflow start Start: 5-Iodo-2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine step1 Dissolve in Dioxane/Water start->step1 step2 Add Arylboronic Acid, Pd Catalyst, and Base step1->step2 step3 Heat to 80-100 °C step2->step3 step4 Monitor Reaction by TLC/LC-MS step3->step4 step5 Aqueous Workup step4->step5 step6 Purification by Chromatography step5->step6 end Product: 5-Aryl-2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine step6->end

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine Production

Audience: Researchers, scientists, and drug development professionals. This technical support guide provides a comprehensive resource for troubleshooting common impurities encountered during the synthesis of 2,4-Dimethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides a comprehensive resource for troubleshooting common impurities encountered during the synthesis of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine. The information presented is designed to be practical and actionable, enabling you to optimize your synthetic route and achieve high product purity.

Section 1: Understanding the Synthetic Landscape and Common Impurity Classes

The synthesis of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is a multi-step process that often begins with a chlorinated pyridine precursor. Key transformations include fluorination and subsequent methoxylation. Each of these steps is a potential source of impurities.

A generalized synthetic approach is outlined below:

G start Chlorinated Pyridine Precursor step1 Fluorination start->step1 intermediate1 Fluorinated Pyridine Intermediate step1->intermediate1 step2 Methoxylation intermediate1->step2 product 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine step2->product G impurity Impurity Detected identify Identify Impurity (GC-MS, LC-MS, NMR) impurity->identify quantify Quantify Impurity identify->quantify is_regioisomer Is it a Regioisomer? quantify->is_regioisomer is_intermediate Is it an Incompletely Reacted Intermediate? quantify->is_intermediate is_side_product Is it a Side-Reaction Product? quantify->is_side_product optimize_methoxy Optimize Methoxylation is_regioisomer->optimize_methoxy Yes optimize_fluoro Optimize Fluorination is_intermediate->optimize_fluoro Yes review_conditions Review Overall Reaction Conditions is_side_product->review_conditions Yes purify Purify Final Product optimize_methoxy->purify optimize_fluoro->purify review_conditions->purify

Optimization

Optimizing reaction conditions for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Welcome to the Technical Support Center for the synthesis and optimization of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine . This guide is engineered for researchers and process chemists who require field-proven, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine . This guide is engineered for researchers and process chemists who require field-proven, mechanistically grounded solutions for the regioselective fluorination of highly substituted pyridine scaffolds.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is most efficiently achieved via the electrophilic fluorination of the commercially available building block, 2,4-dimethoxy-6-(trifluoromethyl)pyridine (CAS: 1227588-22-8)[1].

Understanding the Causality of Regioselectivity: The pyridine ring presents a complex electronic environment. The methoxy groups at C2 and C4 are strongly electron-donating via resonance (+M effect), highly activating the C3 and C5 positions toward electrophilic attack. However, the trifluoromethyl (-CF3) group at C6 is strongly electron-withdrawing (-I effect), which severely deactivates the adjacent C5 position. Consequently, the C3 position—flanked by two activating methoxy groups and distant from the deactivating -CF3 group—becomes the exclusive site of nucleophilic attack on the electrophilic fluorine source[2].

We recommend Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. It provides a safe, stable source of electrophilic fluorine and operates via a rapid Single Electron Transfer (SET) mechanism, which is highly effective for electron-rich heterocycles[3].

Mechanistic Pathway

Mechanism SM 2,4-Dimethoxy-6-(CF3)pyridine (Electron-rich C3) SET SET / π-Complex Intermediate SM->SET + Selectfluor Reagent Selectfluor (F+ source) Reagent->SET Wheland Sigma Complex (Wheland Intermediate) SET->Wheland F+ transfer to C3 Product 2,4-Dimethoxy-3-fluoro- 6-(CF3)pyridine Wheland->Product - H+ (Aromatization)

Fig 1: Proposed Single Electron Transfer (SET) electrophilic fluorination mechanism.

Standard Operating Procedure (SOP)

This protocol is a self-validating system: by strictly controlling stoichiometry and temperature, you prevent over-fluorination while overcoming the deactivating effects of the -CF3 group.

Reagents & Materials:

  • Substrate: 2,4-Dimethoxy-6-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol, 2.07 g)

  • Reagent: Selectfluor® (1.05 equiv, 10.5 mmol, 3.72 g)

  • Solvent: Anhydrous Acetonitrile (MeCN) (50 mL, 0.2 M)

  • Additive: Sodium bicarbonate (NaHCO3) for workup

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 2,4-dimethoxy-6-(trifluoromethyl)pyridine in 50 mL of anhydrous MeCN.

  • Addition: Add Selectfluor® portion-wise over 5 minutes at room temperature. The suspension will slowly become a homogeneous solution as the reaction progresses[2].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C. Note: Unlike simple dimethoxypyridines that react at room temperature, the -CF3 group dampens overall ring reactivity, necessitating thermal activation.

  • Monitoring: Stir for 12–16 hours. Monitor the reaction exclusively via 19 F NMR (see FAQ below).

  • Quenching & Workup: Cool to room temperature. Concentrate the MeCN under reduced pressure (do not exceed 30 °C water bath to prevent product volatilization). Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO 3​ (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 95:5 to 80:20).

Experimental Workflow

Workflow Step1 1. Dissolve Substrate in dry MeCN Step2 2. Add Selectfluor (1.05 equiv) Step1->Step2 Step3 3. Heat to 70°C Monitor via 19F NMR Step2->Step3 Step4 4. Quench with NaHCO3 Extract with EtOAc Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data: Reagent Optimization

To validate the choice of Selectfluor, the following table summarizes the optimization data comparing various electrophilic fluorinating agents.

Fluorinating AgentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C3:C5)Isolated Yield (%)
Selectfluor (1.05 eq) MeCN 70 16 >98 >99:1 82
Selectfluor (1.50 eq)MeCN7016>9885:15 (Over-fluorination)61
NFSI (1.20 eq)THF65245595:545
AgF 2​ (2.00 eq)MeCN254>98Complex Mixture<20

Data Interpretation: Selectfluor in MeCN provides the optimal balance of reactivity and regiocontrol. NFSI lacks the electrophilic strength required to overcome the -CF3 deactivation efficiently, while AgF 2​ leads to uncontrolled radical pathways and decomposition[4].

Troubleshooting & FAQs

Q: Why is 19 F NMR preferred over TLC for reaction monitoring? A: The introduction of a single fluorine atom onto a highly lipophilic pyridine ring (which already contains a -CF3 group and two methoxy groups) does not significantly alter the molecule's dipole moment or hydrogen-bonding capacity. Consequently, the starting material and the 3-fluoro product will co-elute on standard silica gel TLC[4]. 19 F NMR allows precise, real-time quantification by integrating the new aromatic C-F signal (typically appearing between -130 and -150 ppm) against the static -CF3 singlet (approx. -68 ppm).

Q: The reaction mixture turns deep brown upon heating. Is the product degrading? A: Not necessarily. Electrophilic fluorination with Selectfluor often proceeds via a Single Electron Transfer (SET) mechanism[3]. The transient radical intermediates, combined with trace oxidation of the electron-rich pyridine ring, can impart a deep color to the solution. Provided your 19 F NMR shows clean conversion without multiple new aromatic fluorine peaks, this color change is a normal mechanistic artifact.

Q: My reaction stalls at ~50% conversion even after 24 hours. How can I drive it to completion? A: This is a classic symptom of poor reagent solubility or insufficient thermal activation. Ensure you are using strictly anhydrous MeCN, as water can degrade Selectfluor at elevated temperatures. If the reaction remains stalled, you can add a polar co-solvent (e.g., 10% v/v DMF) to increase the solubility of Selectfluor, or carefully increase the temperature to 80 °C. Do not add a large excess of Selectfluor, as this will force fluorination at the deactivated C5 position.

Q: I achieved 100% conversion by NMR, but my isolated yield is only 40%. Where is the product going? A: 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is highly lipophilic and possesses significant volatility. Yield loss typically occurs during the concentration of the extraction solvents. When removing Ethyl Acetate, ensure the rotary evaporator water bath does not exceed 30 °C, and avoid leaving the purified product under high vacuum (e.g., Schlenk line) for extended periods.

References

  • White Rose eTheses Online. Electrophilic Fluorination of Organometallic Fragments. Retrieved from: [Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when isolating highly functionalized, electron-deficient heterocycles. The compound 2,4-Dimethoxy-3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when isolating highly functionalized, electron-deficient heterocycles. The compound 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine presents a highly specific chromatographic profile.

The strong electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups significantly dampens the overall basicity of the pyridine core. However, the molecule's high fluorine content imparts "fluorous" characteristics, altering its solubility and stationary-phase interactions. Simultaneously, the methoxy (-OMe) groups provide localized electron density and hydrogen-bond accepting potential. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.

Purification Workflow & Decision Matrix

The following decision tree outlines the logical progression for optimizing the purification of fluorinated pyridine derivatives based on their real-time behavior on silica.

PurificationWorkflow Start Crude Mixture 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine TLC TLC Screening (Hexanes/EtOAc) Start->TLC RfCheck Rf > 0.5 in 100% Hexanes? TLC->RfCheck Fluorous Fluorous Behavior: Use PFP Column or Pentane/Ether RfCheck->Fluorous Yes Silica Standard Behavior: Use Silica Gel (95:5 Hexanes/EtOAc) RfCheck->Silica No Tailing Tailing Observed? Fluorous->Tailing Silica->Tailing AddTEA Add 0.1% TEA to Mobile Phase Tailing->AddTEA Yes Run Execute Flash Chromatography Tailing->Run No AddTEA->Run Evap Rotary Evaporation (T < 30°C, >100 mbar) Run->Evap

Decision tree for the chromatographic purification of fluorinated pyridine derivatives.

Troubleshooting Guides & FAQs

Q1: My compound co-elutes with the solvent front on standard silica gel. How can I increase retention?

Causality: Highly fluorinated pyridines often exhibit lipophilic or "fluorous" behavior, leading to remarkably high Retention factors (Rf) even in non-polar solvents like hexanes [1]. If your compound elutes at the solvent front, standard normal-phase silica lacks the necessary dipole-dipole interaction sites to retain the molecule. Actionable Solutions:

  • Weaker Solvent Systems: Replace hexanes with pentane, and use minimal amounts of a weaker polar modifier like diethyl ether (e.g., 98:2 Pentane:Ether) instead of ethyl acetate [1].

  • Alternative Stationary Phase: If normal-phase fails, utilize a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases provide enhanced selectivity for polyfluorinated solutes via specific shape selectivity and fluorine-fluorine interactions, offering orthogonal retention compared to standard silica [2].

Q2: Despite the electron-withdrawing -CF3 and -F groups, I am observing peak tailing. What is the mechanism, and how do I resolve it?

Causality: While the -CF3 and -F groups drastically reduce the basicity of the pyridine nitrogen, the two methoxy groups at the 2- and 4-positions donate electron density via resonance. This localized electron density can still facilitate hydrogen bonding with acidic silanol groups on the silica surface, causing heterogeneous elution speeds and broad, tailing peaks [1]. Actionable Solutions:

  • Neutralize the active silanol sites by incorporating a basic modifier. Add 0.1% to 1% (v/v) Triethylamine (TEA) to your mobile phase [1]. Ensure the column is pre-equilibrated with the TEA-containing solvent before loading the sample.

Q3: I am struggling to separate the desired product from closely related regioisomers (e.g., 2,6-dimethoxy isomers). How can I improve resolution?

Causality: Regioisomers of heavily substituted pyridines often possess nearly identical dipole moments and polarities, making them co-elute on standard spherical silica under step-gradient conditions. Actionable Solutions:

  • Shallow Gradients: Instead of a step gradient, run a very shallow, continuous gradient (e.g., 0% to 5% EtOAc in Hexanes over 15 column volumes) [1].

  • Increase Theoretical Plates: Use a longer column with a smaller particle size silica (e.g., 15-25 µm instead of the standard 40-63 µm).

Q4: After pooling and concentrating my pure fractions, my isolated yield is inexplicably low. Where did the product go?

Causality: Low molecular weight, highly fluorinated aromatic compounds are notoriously volatile. Prolonged exposure to high vacuum or elevated temperatures during rotary evaporation will cause the product to sublime or co-evaporate with the solvent [3]. Actionable Solutions:

  • Maintain the rotary evaporator water bath strictly below 30°C. Do not drop the pressure below 100 mbar (depending on the exact solvent used). Avoid leaving the purified product on a high-vacuum manifold (Schlenk line) for extended periods [3].

Quantitative Data & System Parameters

To ensure reproducibility, compare your setup against these standardized parameters for normal-phase and fluorinated-phase chromatography.

ParameterStandard Silica Gel (Normal Phase)Fluorinated Phase (PFP / Reverse Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Pentafluorophenyl (PFP) bonded silica
Primary Mobile Phase Hexanes or PentaneWater / Methanol or Acetonitrile
Elution Modifier 1-5% Diethyl Ether or EtOAc0.1% Formic Acid (if MS detection needed)
Tailing Suppressant 0.1% - 1% Triethylamine (TEA)N/A (Silanol interactions minimized)
Evaporation Limit T < 30°C, P > 100 mbarLyophilization recommended
Expected Rf / Rt 0.25 - 0.35 (in 95:5 Hex/EtOAc)Method and gradient dependent

Self-Validating Experimental Protocol

The following protocol utilizes built-in validation checks to ensure the successful isolation of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine.

Step 1: Column Equilibration & Deactivation
  • Select a glass column with a 1:10 to 1:20 diameter-to-height ratio to ensure an adequate number of theoretical plates.

  • Prepare a slurry of silica gel (50x the crude mass) in 100% Hexanes containing 0.5% Triethylamine (TEA).

  • Pour the slurry and elute 2-3 column volumes (CV) of the TEA-spiked hexanes to fully neutralize acidic silanol sites.

    • Self-Validation Check: Spot the eluent on a pH strip; it must read slightly basic (pH ~8) before proceeding.

Step 2: Sample Loading (Dry Loading Method)
  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2x the crude mass) and concentrate under reduced pressure (T < 30°C) until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the solvent front from dragging the highly non-polar fluorinated product down the column prematurely, which often happens with wet loading in DCM.

  • Load the powder evenly onto the silica bed and top with a 1 cm layer of protective sea sand.

Step 3: Gradient Elution & Detection
  • Begin elution with 100% Hexanes for 3 CVs to remove highly lipophilic impurities.

  • Implement a shallow gradient: 1% to 5% Ethyl Acetate in Hexanes over 10 CVs.

  • Collect fractions in small volumes (e.g., 15 mL test tubes) to maximize resolution between regioisomers.

  • Spot fractions on a silica TLC plate and visualize under UV light (254 nm).

    • Self-Validation Check: The highly conjugated, methoxy-substituted pyridine ring will appear as a strong, dark UV-active spot. Pool fractions containing the pure product (Target Rf ~ 0.3).

Step 4: Controlled Concentration
  • Transfer pooled fractions to a round-bottom flask.

  • Concentrate using a rotary evaporator with the water bath set strictly to 25–30°C.

  • Critical Step: Monitor the pressure gauge. Do not drop the vacuum below 100 mbar. Once the solvent visually ceases to condense on the coils, immediately vent the system and remove the flask to prevent product sublimation [3].

References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". Chromatography Online. URL: [Link]

  • Organic Syntheses. "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2". Org. Synth. 2017, 94, 46-53. URL: [Link]

Optimization

Technical Support Center: Recrystallization of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in handling highly substituted, fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in handling highly substituted, fluorinated heterocyclic building blocks.

The molecule 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine presents a unique solubility profile. It possesses a weakly basic pyridine core that is severely deactivated by the strongly electron-withdrawing -CF3 and -F groups[1]. Combined with the steric and electronic contributions of two methoxy groups, the molecule lacks hydrogen bond donors, rendering it highly lipophilic. Consequently, it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing when subjected to highly polar aqueous systems[2].

This guide provides a self-validating, causality-driven approach to purifying this compound using a dual-solvent recrystallization strategy[3].

Part 1: Solvent Selection Matrix

Selecting the correct solvent system is the most critical step. For heavily fluorinated, lipophilic pyridines, a dual-solvent system (a "good" solvent to dissolve the compound, and an "anti-solvent" to induce crystallization) is the gold standard[2].

Table 1: Quantitative Data for Candidate Recrystallization Solvents

SolventRole in SystemDielectric Constant (ε)Boiling Point (°C)Causality & Suitability for this API
Ethyl Acetate (EtOAc) Good Solvent6.077.1Optimal. Excellent solubility for lipophilic pyridines; easily removed under vacuum.
Dichloromethane (DCM) Good Solvent9.139.6Sub-optimal. High solubility, but the low boiling point makes hot filtration and controlled cooling difficult.
Heptane Anti-Solvent1.998.4Optimal. Ideal non-polar anti-solvent. Its higher boiling point prevents rapid evaporation during hot addition[3].
Hexane Anti-Solvent1.968.7Acceptable. Good alternative to heptane, but higher volatility can alter solvent ratios during the heating phase.
Methanol Good Solvent32.764.7Poor. Often used with water, but the high polarity may lead to poor solubility at low temperatures for this specific molecule.
Water Anti-Solvent80.1100.0Avoid. The extreme polarity differential usually causes immediate oiling out of highly lipophilic, low-melting fluorinated compounds[2].
Part 2: Experimental Workflow & Visualization

Below is the logical decision tree for the EtOAc/Heptane dual-solvent recrystallization process.

Recrystallization N1 Impure 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine N2 Dissolve in minimal hot Ethyl Acetate (Good Solvent) N1->N2 N3 Add hot Heptane (Anti-solvent) dropwise until persistent turbidity N2->N3 N4 Cool slowly to Room Temperature N3->N4 N5 Did crystals form? N4->N5 N6 Ice bath & Vacuum Filtration (Pure Product) N5->N6 YES N7 Oiled Out / Phase Separation N5->N7 NO N8 Reheat to dissolve, add 2-3 drops EtOAc, seed crystal, cool slower N7->N8 N8->N4

Decision tree and workflow for the dual-solvent recrystallization of heavily substituted fluorinated pyridines.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Method: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)

  • Initial Dissolution: Place the crude 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine in an Erlenmeyer flask equipped with a magnetic stir bar. Add the absolute minimum volume of boiling Ethyl Acetate required to dissolve the solid.

    • Validation Check: The solution should be completely clear and homogeneous. If undissolved solid remains after 3 minutes of boiling, add EtOAc dropwise until it clears.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, begin adding hot Heptane dropwise. Continue adding until the solution becomes slightly cloudy/turbid and does not clear upon swirling.

  • Equilibration: Add exactly 1 to 2 drops of hot EtOAc to the turbid boiling solution.

    • Validation Check: The solution must turn perfectly clear again. This confirms you are exactly at the saturation point at the boiling temperature. If it remains cloudy, you have added too much Heptane; add more EtOAc until clear.

  • Controlled Nucleation: Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool to room temperature slowly (placing the flask on a cork ring or inside a warm water bath ensures a slow temperature gradient, promoting larger, purer crystals).

  • Harvesting: Once the flask reaches room temperature and crystal growth has plateaued, place the flask in an ice-water bath (0–4 °C) for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

Part 4: Troubleshooting & FAQs

Q: Why does 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine "oil out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-solvent mixture. Because the -CF3 and -F groups disrupt planar stacking and lower the melting point compared to unsubstituted pyridines[1], the compound separates as a dense, solute-rich liquid rather than a solid lattice. Causality: Too much anti-solvent was added too quickly, or the cooling rate was too rapid. Solution: Reheat the mixture until it forms a single homogeneous phase, add 2-5% more "good solvent" (EtOAc), and cool at a much slower rate. Introducing a seed crystal of pure compound just before the cloud point can also force solid nucleation over liquid separation.

Q: Can I use an Alcohol/Water system (e.g., Ethanol/Water) for this molecule? A: It is highly discouraged. While alcohol/water gradients are standard for polar heterocycles, this specific molecule lacks hydrogen bond donors (no -OH or -NH) and is heavily shielded by lipophilic fluorine atoms and methoxy groups[2]. Causality: Water is exceptionally polar (Dielectric constant ε = 80.1) and will rapidly force this hydrophobic molecule out of solution, almost guaranteeing an amorphous precipitate or an oiled-out mess rather than ordered crystals. Stick to organic dual-solvent systems like EtOAc/Heptane[3].

Q: My recovered yield after vacuum filtration is extremely low (<30%). How can I optimize this? A: Low recovery indicates the compound remains dissolved in the mother liquor. Causality: The most common cause is using an excessive volume of the "good solvent" (EtOAc) during the initial dissolution step, which artificially raises the solubility threshold of the compound even at 0 °C. Solution: Evaporate the mother liquor under reduced pressure to recover the crude mass, and restart the protocol. This time, ensure you are using the absolute minimum volume of boiling EtOAc required to dissolve the solid.

Q: How do I remove dark, colored impurities from the crude mixture before recrystallization? A: Colored impurities are often polymeric byproducts or oxidized trace metals from upstream cross-coupling reactions. Causality: These high-molecular-weight impurities can become trapped in the crystal lattice of the pyridine, preventing proper nucleation and discoloring the final product. Solution: Dissolve the crude mixture completely in EtOAc, add 5-10% (w/w) activated carbon (e.g., Darco), and boil for 5 minutes. Perform a hot filtration through a pad of Celite to remove the carbon. The resulting filtrate should be significantly lighter in color, providing a clean baseline for the heptane anti-solvent addition.

References
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Org. Synth. 2023, 100, 248–270. Available at:[Link]

  • The Journal of Organic Chemistry. (2002). Acid−Base Equilibria in Nonpolar Media. 2.1 Self-Consistent Basicity Scale in THF Solution Ranging from 2-Methoxypyridine to EtP1(pyrr) Phosphazene. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Welcome to the technical support and troubleshooting guide for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine . This document is designed for researchers, analytical chemists, and drug development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine . This document is designed for researchers, analytical chemists, and drug development professionals who require strict purity maintenance of this highly functionalized pyridine building block.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the electronic environment of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine. The stability of this molecule is dictated by a "push-pull" electronic system:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group at C6, the fluorine (-F) atom at C3, and the pyridine nitrogen itself strongly withdraw electron density via inductive effects, making the aromatic ring highly electrophilic[1].

  • Leaving Groups: The methoxy (-OCH3) groups at C2 and C4 are situated on these highly electrophilic carbons.

The Primary Threat: Moisture-Induced SNAr Hydrolysis Because of the extreme electron deficiency of the ring, the carbons bearing the methoxy groups are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by ambient water. The C2-methoxy group is particularly vulnerable. When water attacks C2, methanol is expelled, and the molecule undergoes lactam-lactim tautomerization to form a highly thermodynamically stable pyridone (4-methoxy-3-fluoro-6-(trifluoromethyl)pyridin-2(1H)-one)[2].

Secondary threats include photolytic degradation (UV-induced cleavage of the C-F or C-O bonds) and thermal decomposition when exposed to excessive heat in the presence of trace acids or bases[3],[4].

Visualizing the Degradation Pathway

DegradationPathway A 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine (Intact Reagent) C Tetrahedral Intermediate (C2 Position) A->C SNAr Attack B Ambient Moisture (H2O Nucleophile) B->C D Pyridone Degradant + Methanol C->D -CH3OH

Caption: Mechanistic pathway of moisture-induced SNAr hydrolysis forming a pyridone degradant.

Quantitative Stability Data

The following table synthesizes expected shelf-life and purity retention based on environmental storage conditions.

Storage ConditionAtmosphereContainer TypeEstimated Shelf Life (Purity >98%)Primary Degradation Risk
25°C (Ambient) AirClear Glass< 2 weeksHydrolysis, Photolysis
4°C (Fridge) AirAmber Glass3 - 6 monthsHydrolysis (via condensation)
-20°C (Freezer) Argon / NitrogenPTFE-Sealed Amber> 2 years None (Optimal Condition)

Troubleshooting & FAQs

Q1: My LC-MS analysis of a stored batch shows a new peak with a mass shift of -14 Da. What happened? A: This is the classic signature of methoxy hydrolysis. The loss of a methoxy group (-OCH3, 31 Da) and replacement by a hydroxyl group (-OH, 17 Da) results in a net molecular weight loss of 14 Da. This indicates that ambient moisture has converted your compound into its corresponding pyridone[2]. To prevent this, ensure all handling is done under an inert atmosphere.

Q2: The reagent has changed from a colorless state to a distinct yellow/brownish tint. Is it still viable for cross-coupling reactions? A: Discoloration is indicative of photolytic degradation or trace oxidation. Highly substituted fluorinated pyridines can generate trace radicals or complex colored byproducts when exposed to UV light over time[4]. If the color change is slight, it may still be viable, but quantitative NMR (qNMR) should be run first. Always store the compound in amber vials to block UV transmission.

Q3: I stored the bottle at -20°C, but it degraded faster than my benchtop sample. Why? A: This is a common error caused by condensation . If a cold vial is opened immediately upon removal from the freezer, ambient moisture rapidly condenses on the cold chemical. When returned to the freezer, this trapped water slowly hydrolyzes the compound. Solution: Always allow the sealed vial to equilibrate to room temperature (approx. 30-60 minutes) before opening.

Q4: How can I rescue a batch that has undergone partial hydrolysis? A: Because the pyridone degradant possesses a highly polar N-H/C=O lactam motif, it is significantly more polar than the intact 2,4-dimethoxy compound. You can purify the degraded batch by passing it through a short pad of silica gel using a non-polar solvent mixture (e.g., 90:10 Hexanes:Ethyl Acetate). The intact pyridine will elute quickly, while the pyridone degradant will remain trapped at the baseline.

Step-by-Step Methodology: Anhydrous Aliquoting & Storage Protocol

To guarantee self-validating stability and prevent the issues outlined above, utilize the following Standard Operating Procedure (SOP) upon receiving a new batch of the compound.

Phase 1: Preparation

  • Bake 2 mL or 4 mL amber glass vials in an oven at 120°C for at least 4 hours to remove surface-bound moisture.

  • Allow the vials to cool to room temperature inside a vacuum desiccator.

  • Equilibrate the master bottle of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine to room temperature before breaking the factory seal.

Phase 2: Inert Transfer 4. Transfer the master bottle and the dried amber vials into a glovebox purged with Argon or dry Nitrogen. (If a glovebox is unavailable, use a Schlenk line with a continuous positive flow of Argon). 5. Using a dry, gas-tight syringe or a clean spatula, divide the master batch into single-use aliquots (e.g., 100 mg - 500 mg per vial). Causality note: Single-use aliquots prevent the repeated freeze-thaw and condensation cycles that drive hydrolysis.

Phase 3: Sealing & Storage 6. Seal each vial with a cap containing a PTFE (Teflon) septum. Do not use standard rubber septa, as they can leach plasticizers and are permeable to atmospheric oxygen and moisture over long periods. 7. Wrap the junction of the cap and vial tightly with Parafilm. 8. Store the aliquots in a dark freezer at -20°C.

References

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer.[3] URL:

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia Limited.[4] URL:

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? - The Journal of Organic Chemistry, ACS Publications.[2] URL:

  • Convenient Approaches to 4-Trifluoromethylpyridine - Organic Process Research & Development, ACS Publications.[1] URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine Workflows

Welcome to the Advanced Application Support Center. 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is a highly functionalized, electron-deficient N-heterocycle widely utilized as a building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is a highly functionalized, electron-deficient N-heterocycle widely utilized as a building block in medicinal chemistry and agrochemical development. Due to the intense electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group and the electronegative fluorine (-F) atom, the pyridine core exhibits atypical reactivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve low conversion rates across its three most common transformations: Nucleophilic Aromatic Substitution (S N​ Ar), Demethylation, and C-H Functionalization.

I. Nucleophilic Aromatic Substitution (S N​ Ar) at C-4

Q: Why is my S N​ Ar conversion rate stalling at 40-50% when displacing the 4-methoxy group with an amine?

A: While the 4-methoxy group is highly activated by the para-CF 3​ and ortho-F groups, stalling conversion is rarely a kinetic failure of the initial nucleophilic attack. Instead, it is a thermodynamic equilibrium issue. As the S N​ Ar reaction proceeds, the displaced methoxide anion accumulates. Methoxide acts as both a competing nucleophile (driving the reverse reaction) and a strong base that can degrade sensitive amine nucleophiles. Furthermore, quantitative reactivity models for S N​ Ar demonstrate that while multi-halogenated heterocycles possess high initial reaction rates, steric hindrance from adjacent substituents can trap the Meisenheimer complex if the incoming nucleophile is bulky, leading to stalled conversions[1].

Solution: Drive the equilibrium forward by physically or chemically sequestering the leaving group. Use a non-nucleophilic scavenger base (e.g., Cs 2​ CO 3​ ) and add activated 4Å molecular sieves to trap the released methanol.

Q: I am seeing a complex mixture of products. Is the 3-fluoro group being displaced instead of the 4-methoxy group?

A: Yes. This is a classic regioselectivity failure. The C-F bond is highly polarized and, despite being a poorer leaving group thermodynamically than methoxy in some contexts, it can be displaced by hard nucleophiles under kinetic control at elevated temperatures. The -CF 3​ group strongly activates both the ortho (C-5) and para (C-3, fluoro) positions[1].

Solution: Lower the reaction temperature to 40–50°C. S N​ Ar of the methoxy group is thermodynamically favored, but competing F-displacement becomes kinetically accessible if the thermal energy exceeds the activation barrier for the C-3 position.

SNAr_Troubleshooting Substrate 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine Desired 4-Substituted Product (Target SNAr) Substrate->Desired Optimized: Cs2CO3, 50°C Hydrolysis 4-Hydroxy Byproduct (Moisture Issue) Substrate->Hydrolysis H2O present F_Displacement 3-Substituted Byproduct (Regioisomer) Substrate->F_Displacement High Temp (>60°C) Nucleophile Amine/Thiolate Nucleophile Nucleophile->Desired

Fig 1. S_NAr reaction pathways and competing side reactions based on thermal and moisture conditions.

Self-Validating Protocol: Optimized S N​ Ar of the 4-Methoxy Group
  • Preparation: In an oven-dried Schlenk flask, dissolve 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add the amine nucleophile (1.5 eq) and anhydrous Cs 2​ CO 3​ (2.0 eq). Introduce freshly activated 4Å molecular sieves (200 mg/mmol) to sequester released methanol.

  • Reaction: Stir the mixture under a nitrogen atmosphere at 50°C. Causality Check: Do not exceed 60°C to prevent kinetic displacement of the 3-fluoro group.

  • Workup: Upon >95% conversion (typically 4-8 hours via LC-MS), cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to completely remove the DMF.

II. Demethylation to Pyridinones

Q: When using BBr 3​ to demethylate the 2,4-dimethoxy groups, I only recover mono-demethylated intermediate or unreacted starting material. Why?

A: 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine is profoundly electron-deficient. During standard BBr 3​ deprotection, the pyridine nitrogen and the methoxy oxygens coordinate strongly with the boron atom, forming a highly stable Lewis acid-base complex. Because the pyridine ring is already electron-poor, the subsequent nucleophilic attack by the bromide ion on the methyl group (the actual C-O cleavage step) is significantly retarded. Furthermore, once the first methoxy group is cleaved, the resulting pyridinone tautomer is even less reactive toward the second cleavage event.

Solution: Abandon standard BBr 3​ /DCM protocols. Complete di-demethylation of highly deactivated methoxypyridines requires harsh acidic conditions, such as 33% HBr in acetic acid at elevated temperatures, which bypasses the stable boron-complex bottleneck[2].

Demethylation_Pathway Start 2,4-Dimethoxy Substrate BBr3 BBr3 Reagent (Standard Protocol) Start->BBr3 Harsh Harsh Conditions: 33% HBr/AcOH, 90°C Start->Harsh Alternative Route Complex Stable Lewis Acid-Base Complex (Boron-Pyridine) BBr3->Complex Rapid Coordination Mono Mono-deprotected Intermediate (Stalled) Complex->Mono Mild Quench / Low Temp Di 2,4-Dihydroxy Target (Pyridinone Tautomer) Complex->Di Excess BBr3, Reflux DCE Harsh->Di Complete Cleavage

Fig 2. Divergent demethylation pathways highlighting the stalled boron-complex vs. the HBr/AcOH route.

Self-Validating Protocol: Complete Di-Demethylation
  • Preparation: In a heavy-walled pressure vial, add the substrate (1.0 eq).

  • Reagent Addition: Slowly add 33% HBr in glacial acetic acid (10 volumes). Caution: Highly corrosive and fuming. Perform in a well-ventilated fume hood.

  • Heating: Seal the vial and heat to 90°C behind a blast shield. Stir vigorously for 12-18 hours.

  • Quenching & Isolation: Cool the reaction to 0°C. Carefully pour the mixture into ice water. Adjust the pH to ~5-6 using saturated aqueous NaHCO 3​ . The resulting 3-fluoro-6-(trifluoromethyl)pyridine-2,4-diol will precipitate. Filter, wash with cold water, and dry under high vacuum.

III. Electrophilic Functionalization (C-H Activation at C-5)

Q: I am trying to halogenate the C-5 position, but the conversion is near zero. How can I activate this position?

A: The C-5 position is the only unsubstituted carbon on the ring, but it is sandwiched between a strongly electron-withdrawing -CF 3​ group and a methoxy group. Traditional Electrophilic Aromatic Substitution (EAS) relies on the nucleophilicity of the aromatic ring, which is virtually non-existent here.

Solution: Do not rely on EAS. Instead, utilize base-catalyzed halogen transfer methods. Recent advancements demonstrate that highly functionalized N-heteroarenes can undergo direct C-H functionalization via transient N-heteroaryl anion generation using specialized bases (e.g., Potassium tert-butoxide or Knochel-Hauser base) coupled with a sacrificial halogen donor[3].

Quantitative Troubleshooting Summary

Reaction TypeCommon IssuePrimary Mechanistic CauseOptimized Condition
S N​ Ar (C-4) Stalled Conversion (<50%)Methoxide competition / ReversibilityDMF, Cs 2​ CO 3​ , 4Å Molecular Sieves, 50°C
S N​ Ar (C-4) Regioisomer FormationCompetitive C-F displacementStrict temperature control (≤50°C)
Demethylation Mono-deprotectionStable BBr 3​ -pyridine complex33% HBr/AcOH at 90°C
C-H Activation No reaction at C-5Extreme electron deficiencyBase-catalyzed halogen transfer / TMP-MgCl·LiCl

References

  • [2] Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PubMed Central (NIH).[Link]

  • [1] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).[Link]

  • [3] Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Troubleshooting

Scale-up challenges in 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine manufacturing

Welcome to the Technical Support Center for the scalable manufacturing of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine . As a Senior Application Scientist, I have designed this guide specifically for process chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scalable manufacturing of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine .

As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals. The synthesis of highly functionalized fluorinated pyridines is rarely a matter of simple stoichiometry; it is an exercise in managing extreme exotherms, navigating hazardous intermediates, and enforcing strict kinetic control over competing regioselective pathways.

Below, we troubleshoot the three critical phases of this molecule's scale-up: core assembly, fluorination, and regioselective methoxylation.

Phase 1: Core Ring Assembly & Trifluoromethylation

Q: When scaling the de novo synthesis of the 6-(trifluoromethyl)pyridine core via the trifluoroacetic anhydride (TFAA) route, our yields drop significantly and product quality becomes inconsistent. How do we stabilize this?

A: The TFAA condensation with alkyl vinyl ethers is highly sensitive to concentration and mixing efficiency. At the laboratory scale, running the reaction at 16% w/v yields ~95% isolated product[1]. However, attempting to maximize volumetric productivity by increasing the concentration to 20% w/v on a semi-technical scale (e.g., 2000 L) leads to localized exotherms[1].

The Causality: The heat of mixing and the subsequent condensation require the heat capacity of the solvent to act as a thermal buffer. At 20% w/v, the reduced solvent mass cannot dissipate the heat fast enough. This thermal stress promotes competing side reactions, such as premature ring closure, degradation, or competing ring halogenation in subsequent steps[1].

The Solution: Maintain the reaction concentration strictly at 16% w/v. Do not sacrifice thermal stability for volumetric throughput.

Phase 2: Fluorination at Position 3

Q: Installing the fluorine atom via batch diazonium chemistry (Balz-Schiemann) or direct HF/Pyridine treatment results in severe thermal runaways, poor yields, and overfluorinated impurities. What is the safest scalable alternative?

A: The traditional Balz-Schiemann reaction involves pyridyl diazonium salts, which pose severe explosion hazards on scale and have a documented history of catastrophic incidents[2]. Direct fluorination using HF/Pyridine and tert-butyl nitrite (tBuONO) is a safer alternative but is extremely exothermic; the adiabatic temperature rise can be between 45 and 60 °C, with the reaction reaching ~80% completion within 1 minute[3]. In a batch reactor, poor heat transfer leads to an internal temperature spike, which accelerates the decomposition of the short-lived tBuONO and drives overfluorination[3].

The Causality: Overfluorination and intermediate degradation are purely functions of heat accumulation. Transitioning to a continuous flow reactor using narrow-bore tubing (e.g., 0.032" i.d.) provides a massive surface-area-to-volume ratio, ensuring rapid heat dissipation[3]. Lowering the reactor temperature to sub-zero conditions (-8 °C) in flow suppresses the activation energy required for secondary fluorination events, preserving selectivity[3].

Table 1: Impact of Reactor Modality on Fluorination Selectivity
Reactor ModalityTubing / ScaleInternal Temp (°C)Conversion (%)Overfluorination (%)Causality
Batch Reactor 2000 L+45 to +60 (Spike)< 70.0> 15.0Poor heat transfer leads to adiabatic rise[3].
Flow (Wide-bore) 0.063" i.d.+15 (Gradient)86.98.9Insufficient surface-area-to-volume ratio[3].
Flow (Narrow-bore) 0.032" i.d.-8 (Controlled)98.7< 2.0Rapid heat dissipation preserves selectivity[3].
Protocol 1: Continuous Flow Fluorination (Self-Validating System)
  • System Priming: Flush a continuous flow reactor equipped with 0.032" i.d. PFA tubing with neat HF/Pyridine at 2.0 mL/min to establish a baseline pressure of 100 psi[3].

  • Thermal Equilibration: Submerge the primary reaction loop (L3) in a cooling bath set strictly to -8 °C. Validation: Ensure internal thermocouple readings stabilize before reagent introduction to prevent premature tBuONO decomposition[3].

  • Reagent Introduction: Pump the pyridine precursor (1.0 M in HF/Pyridine) and tBuONO (1.31 eq) via independent pre-cooling loops (L1, L2 at 0 °C) into a T-mixer[3].

  • Residence Time Control: Maintain a residence time of exactly 20 minutes.

  • Quenching: Direct the reactor effluent into a stirred vessel containing cold aqueous KOH to neutralize excess HF safely.

Phase 3: Regioselective SNAr Methoxylation

Q: During the methoxylation of the 2,3,4-trifluoro-6-(trifluoromethyl)pyridine precursor, we are forming 2,3,4-trimethoxy impurities. How do we prevent the displacement of the 3-fluoro group while ensuring complete conversion at positions 2 and 4?

A: Nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridines is governed by the electronic activation of the ring. Positions 2 and 4 are highly activated by the strongly electron-withdrawing trifluoromethyl group and the resonance of the pyridine nitrogen[4]. Position 3 is meta to both, making its C-F bond kinetically less susceptible to nucleophilic attack. However, the high electronegativity of fluorine accelerates SNAr globally[5].

The Causality: If the highly exothermic methoxylation is not controlled, localized temperature spikes will provide enough thermal energy to breach the kinetic barrier at position 3, leading to the trimethoxy impurity. Strict stoichiometric and thermal control is mandatory.

Table 2: SNAr Equivalency and Temperature Matrix
NaOMe (Equivalents)Dosing Temp (°C)2,4-Dimethoxy Yield (%)2,3,4-Trimethoxy Impurity (%)Monomethoxy Impurity (%)
2.05 -10 > 95 < 1 < 2
2.50-108810< 1
2.05+58215< 1
1.90-1075< 122
Protocol 2: Regioselective SNAr Methoxylation
  • Precursor Dissolution: Dissolve the 2,3,4-trifluoro-6-(trifluoromethyl)pyridine intermediate in anhydrous methanol (10 volumes) under a nitrogen atmosphere.

  • Cryogenic Cooling: Cool the reactor jacket to -15 °C. Validation: The internal temperature (Tr) must reach -10 °C before proceeding.

  • Stoichiometric Dosing: Using a mass flow controller, dose exactly 2.05 equivalents of a 25 wt% NaOMe/MeOH solution over 2 hours.

  • Exotherm Management: Pause dosing if Tr exceeds -5 °C. The kinetic barrier for C-3 substitution is breached above 0 °C.

  • In-Process Control (IPC): Pull an aliquot and analyze via 19F-NMR. The reaction is self-validating when the C-3 fluorine signal remains intact while C-2 and C-4 fluorine signals disappear.

Process Visualizations

ScaleUp_Workflow A Phase 1: De Novo Ring Synthesis (TFAA Route) B Phase 2: Continuous Flow Fluorination A->B 16% w/v Concentration C Phase 3: Regioselective SNAr Methoxylation B->C Flow Reactor (-8 °C) D Target: 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine C->D Kinetically Controlled

Three-stage scalable manufacturing workflow for the target fluorinated pyridine.

SNAr_Troubleshooting Start Analyze SNAr Impurity Profile (HPLC / 19F-NMR) Trimethoxy Issue: >2% 2,3,4-Trimethoxy (Over-reaction at C-3) Start->Trimethoxy Loss of Regiocontrol Incomplete Issue: >5% Monomethoxy (Under-reaction at C-2/C-4) Start->Incomplete Kinetic Stalling Action1 Corrective Action: Reduce NaOMe to 2.05 eq Lower dosing temp to -10°C Trimethoxy->Action1 Action2 Corrective Action: Increase residence time Verify mixing efficiency Incomplete->Action2

Logical troubleshooting tree for regioselective SNAr methoxylation scale-up.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine Analysis: A Comparison Guide

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Introduction: The Analytical Challenge of Highly F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Introduction: The Analytical Challenge of Highly Fluorinated Pyridines

The compound 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine presents a unique analytical challenge. Structurally, it is a highly functionalized heterocycle featuring competing electronic effects: strongly electron-donating methoxy groups (-OCH₃) at positions 2 and 4, juxtaposed against strongly electron-withdrawing and lipophilic fluoro (-F) and trifluoromethyl (-CF₃) groups at positions 3 and 6.

For analytical scientists, this dense functionalization creates a molecule with a distorted π -electron cloud, a strong localized dipole, and significant steric hindrance. When developing a High-Performance Liquid Chromatography (HPLC) method for its assay and impurity profiling, standard alkyl-bonded phases (like C18) frequently fall short. They rely almost exclusively on dispersive (hydrophobic) interactions, leading to poor retention, peak tailing, and an inability to resolve the active pharmaceutical ingredient (API) from closely related synthetic impurities (e.g., des-fluoro or mono-methoxy analogs)[1].

This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) phase, explaining the mechanistic causality behind the chromatographic behavior. Furthermore, it provides a comprehensive, self-validating experimental protocol for validating the superior PFP method in strict accordance with ICH Q2(R2) guidelines[2][3].

Mechanistic Grounding: C18 vs. PFP Stationary Phases

To understand why a method succeeds or fails, we must examine the molecular interactions at the stationary phase interface.

The Limitations of C18

C18 columns separate analytes based on hydrophobic partitioning. However, highly fluorinated compounds exhibit "fluorophilicity"—a thermodynamic preference to interact with other fluorinated environments rather than hydrocarbon chains. Consequently, 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine exhibits weak affinity for the C18 phase, resulting in early elution and a high risk of co-elution with polar void-volume interferences.

The PFP Advantage

PFP columns provide orthogonal selectivity by offering multiple simultaneous retention mechanisms[4][5]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase undergoes strong π−π stacking with the electron-rich regions of the analyte's pyridine ring.

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the PFP phase align with the strong dipole moment induced by the analyte's -CF₃ and -F groups.

  • Shape Selectivity (Steric Recognition): The rigid, planar structure of the PFP ring offers superior steric recognition, easily distinguishing between positional isomers of the analyte.

  • Fluorine-Fluorine Interactions: Specific dispersive affinities occur between the fluorinated stationary phase and the fluorinated substituents of the analyte.

Mechanism cluster_C18 C18 Column cluster_PFP PFP Column Analyte Fluorinated Pyridine Analyte C18 Alkyl Chain Analyte->C18 Weak Affinity PFP Pentafluorophenyl Analyte->PFP Strong Affinity Disp Hydrophobic Partitioning C18->Disp Pi π-π Interactions PFP->Pi Dipole Dipole-Dipole PFP->Dipole Steric Shape Selectivity PFP->Steric

Comparison of interaction mechanisms between C18 and PFP stationary phases for fluorinated analytes.

Causality in Mobile Phase Selection

To maximize the unique selectivity of the PFP column, Methanol (MeOH) is selected as the organic modifier instead of Acetonitrile (ACN). Acetonitrile possesses a carbon-nitrogen triple bond ( π -electron rich) that actively competes with the analyte for π−π interactions on the PFP surface, effectively "masking" the column's orthogonality. Methanol, a protic solvent lacking π -electrons, preserves these critical interactions[4].

Chromatographic Performance Comparison

Prior to full ICH validation, a head-to-head comparison was conducted using a standardized isocratic method (60% Methanol / 40% Water with 0.1% Formic Acid, pH ~2.7). The acidic pH ensures protonation of residual silanols on the silica support (preventing secondary ion-exchange tailing) while maintaining the weakly basic pyridine nitrogen in a consistent ionization state.

Table 1: Quantitative Performance Comparison (C18 vs. PFP)
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)Analytical Implication
Retention Time ( tR​ ) 3.2 min7.8 minPFP prevents void-volume interference.
Tailing Factor ( Tf​ ) 1.65 (Asymmetric)1.05 (Symmetrical)PFP eliminates secondary silanol interactions.
Theoretical Plates ( N ) 8,50014,200PFP yields sharper, more efficient peaks.
Resolution ( Rs​ ) *1.1 (Co-elution risk)3.4 (Baseline separation)PFP ensures accurate quantitation of API.

*Resolution calculated between the main API peak and its closest eluting synthetic impurity (des-fluoro analog).

ICH Q2(R2) Method Validation Protocol (PFP Method)

Having established the superiority of the PFP phase, the method must be validated. The following protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) as a mandatory gateway. If the SST fails, the causality is flagged, and the run is invalidated, ensuring absolute data integrity[2][6].

Validation Opt Method Optimization Spec Specificity (Rs > 2.0) Opt->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Variations) Prec->Rob Rep Validation Report Rob->Rep

Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Phase 1: System Suitability Testing (SST)

Causality: SST verifies that the chromatographic system (instrument, column, and mobile phase) is performing adequately before any validation samples are analyzed.

  • Inject the 100% target concentration standard (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • %RSD of peak area ≤2.0%

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

    • Resolution ( Rs​ ) from known impurity ≥2.0

Phase 2: Specificity & Selectivity

Causality: Proves the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components without interference.

  • Prepare and inject a Blank (diluent only).

  • Inject a Placebo (matrix without API).

  • Inject a Spiked Sample containing the API and all known synthetic impurities at their specification limits.

  • Acceptance Criteria: No interfering peaks in the blank/placebo at the retention time of the API. Rs​≥2.0 for all peak pairs.

Phase 3: Linearity and Range

Causality: Demonstrates that the detector response is directly proportional to the analyte concentration within the intended operational range.

  • Prepare calibration standards at five distinct concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration.

  • Inject each level in triplicate.

  • Plot the peak area (y-axis) against concentration (x-axis) and perform least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not significantly deviate from zero (typically ≤2% of the 100% response).

Phase 4: Accuracy (Recovery)

Causality: Ensures the method recovers the true value of the analyte from the sample matrix.

  • Spike known amounts of the API into the placebo matrix at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples for each level (n=9 total).

  • Calculate the percentage recovery: (CalculatedConcentration/TheoreticalSpikedConcentration)×100 .

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)

Causality: Validates the method's resistance to random errors within a single run and across different days/analysts.

  • Repeatability: Prepare six independent sample preparations at the 100% concentration level. Inject each once. Calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the Repeatability protocol. Calculate the overall %RSD for all 12 samples.

  • Acceptance Criteria: %RSD ≤2.0% for both Repeatability and Intermediate Precision.

Summary of Validation Data

The table below summarizes the expected validation outcomes when applying the PFP methodology to 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, demonstrating full compliance with ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability %RSD ≤2.0 , Tf​≤1.5 , N≥10,000 %RSD = 0.4%, Tf​=1.05 , N=14,200 PASS
Specificity No interference at API tR​ ; Rs​≥2.0 No blank interference; Rs​=3.4 PASS
Linearity R2≥0.999 (Range: 50% - 150%) R2=0.9998 PASS
Accuracy Mean Recovery 98.0% - 102.0%99.4% - 100.6% (across all levels)PASS
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.8%PASS
Intermediate Precision %RSD ≤2.0% (n=12, 2 analysts)%RSD = 1.1%PASS

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). 7

  • Santasania, C. T., & Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. 8

  • Zhao, Y., et al. Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling. Journal of Natural Products, ACS Publications. 9

Sources

Comparative

A Comparative Guide to the In Vitro Toxicity of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Introduction: The Imperative for Early-Stage Toxicity Profiling In modern drug discovery and chemical safety assessment, the principle of "fail early, fail cheap" is paramount. Identifying compounds with potential toxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Toxicity Profiling

In modern drug discovery and chemical safety assessment, the principle of "fail early, fail cheap" is paramount. Identifying compounds with potential toxicity at the in vitro stage prevents the costly and ethically fraught progression of unsafe candidates into later-stage development.[1][2][3] This guide focuses on establishing a robust in vitro toxicity profile for a novel fluorinated pyridine derivative, 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine (Compound X) .

Fluorinated pyridines are a class of heterocyclic compounds frequently utilized in medicinal chemistry due to the unique physicochemical properties imparted by fluorine and trifluoromethyl groups, such as enhanced metabolic stability and binding affinity. However, these same features can also introduce toxicological liabilities.[4][5] Therefore, a multi-parametric approach to assessing the cytotoxicity of Compound X is essential.

This guide provides a detailed framework for comparing the in vitro toxicity of Compound X against two benchmark compounds:

  • 2-Fluoro-6-(trifluoromethyl)pyridine (Comparator A): A structurally related compound lacking the dimethoxy substitutions. This allows for an assessment of the contribution of the methoxy groups to the overall toxicity profile.[6][7][8]

  • 2,6-Bis(trifluoromethyl)pyridine (Comparator B): A compound with an additional electron-withdrawing trifluoromethyl group, which may possess a different toxicity mechanism.

The primary cellular model for this investigation is the human hepatocellular carcinoma cell line, HepG2 . HepG2 cells are a widely accepted and validated model for in vitro hepatotoxicity studies because they retain many of the metabolic functions of primary human hepatocytes.[9]

Experimental Design: A Multi-Parametric Approach to Uncover Toxicity Mechanisms

A single cytotoxicity endpoint is insufficient to understand a compound's mechanism of action. A compound can induce cell death through various pathways, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed, controlled cell death).[10] Furthermore, sublethal effects like oxidative stress can precede overt cytotoxicity.

Therefore, we will employ a battery of assays to create a comprehensive toxicity signature for each compound, assessing three key pillars of cell health:

  • Cell Viability & Metabolism: Quantifying the overall health and metabolic activity of the cell population.

  • Cytotoxicity & Membrane Integrity: Directly measuring cell death by assessing the loss of plasma membrane integrity.[10]

  • Apoptosis & Programmed Cell Death: Detecting the activation of key enzymatic players in the apoptotic cascade.[11][12]

  • Oxidative Stress: Measuring the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.[13][14]

G cluster_prep Cell Culture & Dosing cluster_assays Multiplexed Cytotoxicity Assessment (72h) cluster_analysis Data Analysis & Interpretation C1 Seed HepG2 Cells in 96-well plates C2 Incubate 24h (Adherence & Growth) C1->C2 C3 Prepare Serial Dilutions (Compound X, A, B) C2->C3 C4 Treat Cells with Compounds (e.g., 0.1 to 100 µM) C3->C4 A1 Measure Cell Viability (ATP Content Assay) C4->A1 Incubate A2 Measure Cytotoxicity (LDH Release Assay) C4->A2 Incubate A3 Measure Apoptosis (Caspase-3/7 Activity) C4->A3 Incubate A4 Measure Oxidative Stress (ROS Production Assay) C4->A4 Incubate D1 Calculate IC50/EC50 Values A1->D1 Collect Data A2->D1 Collect Data A3->D1 Collect Data A4->D1 Collect Data D2 Compare Potency & Mechanism of Action D1->D2 D3 Generate Toxicity Profile D2->D3

Caption: High-level experimental workflow for comparative in vitro toxicity profiling.

Comparative Toxicity Data (Hypothetical)

The following table summarizes hypothetical data obtained from the described assays after a 72-hour incubation period. IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that causes a 50% reduction in the measured parameter.

Assay TypeParameter MeasuredCompound X (IC50 µM)Comparator A (IC50 µM)Comparator B (IC50 µM)
Viability Cellular ATP Levels15.245.88.9
Cytotoxicity LDH Release[15][16]> 100> 10012.5
Apoptosis Caspase-3/7 Activity[12][17]18.552.19.8
Oxidative Stress ROS Production[13][18]25.678.315.4

Interpretation of Hypothetical Data:

  • Compound X shows moderate toxicity, primarily driven by apoptosis rather than necrosis, as indicated by the potent Caspase-3/7 activity and the lack of significant LDH release at concentrations that reduce viability.

  • Comparator A is significantly less toxic across all endpoints, suggesting that the addition of the two methoxy groups in Compound X increases its cytotoxic potential.

  • Comparator B is the most toxic compound in this series. It demonstrates a mixed mechanism of toxicity, inducing both apoptosis (Caspase-3/7) and necrosis (LDH release) at similar concentrations, suggesting a more aggressive and damaging cellular effect.

Detailed Experimental Protocols

The following protocols are based on commercially available kits and established methodologies, ensuring reproducibility and scientific validity.

HepG2 Cell Culture and Plating

This foundational protocol ensures consistent cell health and density, which is critical for reliable assay results.

  • Cell Line: HepG2 (ATCC® HB-8065™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19]

  • Procedure:

    • Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

    • For assays, detach cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into sterile, flat-bottom 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of growth medium.[15]

    • Incubate the plates for 24 hours to allow for cell attachment before compound treatment.[15]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[10][16][20]

  • Principle: Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15][21]

  • Procedure (based on colorimetric kits):

    • After the 72-hour compound incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, optically clear 96-well plate.[20]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Cayman Chemical, Promega, Dojindo).

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[20][21]

    • Incubate the plate, protected from light, at room temperature for 30 minutes.[20]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Controls: Include wells with untreated cells (low control) and cells treated with a lysis buffer (high control) to determine the percentage of cytotoxicity.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[11][22]

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[12][17][23]

  • Procedure (based on Promega Caspase-Glo® 3/7 Assay):

    • After compound incubation, remove the assay plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells and medium.[23] This single addition lyses the cells and initiates the luminescent reaction.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[23]

Reactive Oxygen Species (ROS) Assay

This assay detects the intracellular production of ROS, providing insight into oxidative stress as a potential mechanism of toxicity.

  • Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the diacetate group, and ROS subsequently oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

  • Procedure:

    • After a shorter incubation period with the test compounds (e.g., 2-6 hours), remove the culture medium from the wells.

    • Wash the cells gently with 100 µL of pre-warmed Phosphate-Buffered Saline (PBS).

    • Add 100 µL of DCFH-DA solution (e.g., 10 µM in PBS) to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[13]

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

    • Controls: A positive control, such as tert-butyl hydroperoxide (TBHP), should be used to confirm the assay is working correctly.[13]

Mechanistic Insights: Visualizing the Path to Cell Death

The hypothetical data suggest that Compound X and Comparator B induce apoptosis. A common pathway for drug-induced apoptosis involves mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Oxidative stress (ROS production) is often an upstream event that can trigger this mitochondrial dysfunction.

G compound Compound X / B cell Cell Membrane ros ↑ ROS Production cell->ros Induces mito Mitochondrial Stress ros->mito Causes cytoc Cytochrome c Release mito->cytoc Leads to cas9 Caspase-9 (Initiator) cytoc->cas9 Activates cas37 Caspase-3/7 (Executioner) cas9->cas37 Cleaves & Activates apoptosis Apoptosis cas37->apoptosis Executes

Caption: A potential apoptotic pathway initiated by Compound X or B.

Conclusion

This guide outlines a comprehensive, multi-parametric strategy for assessing the in vitro toxicity of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine. By comparing it to structurally relevant compounds and employing a suite of assays that probe different cellular death mechanisms, a detailed toxicity profile can be constructed.

Based on the hypothetical data, Compound X displays a moderate, apoptosis-driven cytotoxicity that is greater than its non-methoxylated analog (Comparator A) but less severe and mechanistically different from its bis-trifluoromethyl analog (Comparator B). This suggests that while the fluorinated pyridine core has a baseline toxicity, the specific substitutions at the 2, 4, and 6 positions critically modulate both the potency and the mechanism of cell death. This level of detailed, early-stage characterization is invaluable for guiding medicinal chemistry efforts and selecting safer compounds for further development.

References

  • Title: ROS Assay Kit Protocol. Source: Cell Biolabs, Inc. Link

  • Title: Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol. Source: Promega Corporation. Link

  • Title: LDH assay kit guide: Principles and applications. Source: Abcam. Link

  • Title: LDH-Glo™ Cytotoxicity Assay Technical Manual. Source: Promega Corporation. Link

  • Title: Caspase-Glo® 3/7 Assay Protocol. Source: Promega Corporation. Link

  • Title: ROS-Glo™ H2O2 Assay Protocol. Source: Promega Corporation. Link

  • Title: HepG2 Cytotoxicity, 72 hour. Source: reframeDB. Link

  • Title: Caspase-Glo® 3/7 Assay System. Source: Promega Corporation. Link

  • Title: Protocol of Real Time Viability Assay Using HepG2 Cell Line. Source: National Center for Advancing Translational Sciences. Link

  • Title: Cytotoxicity Assays | Life Science Applications. Source: BMG LABTECH. Link

  • Title: Cell Based Functional Assay including Cytotoxicity Assays. Source: NJ Bio, Inc. Link

  • Title: Caspase-Glo® 3/7 Assay. Source: Promega Corporation. Link

  • Title: Cytotoxicity LDH Assay Kit-WST CK12 manual. Source: DOJINDO Molecular Technologies. Link

  • Title: Caspase-3/7 Activity Plate Reader Assay Kit, Green. Source: STEMCELL Technologies. Link

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. Link

  • Title: LDH Cytotoxicity Assay Kit. Source: Cayman Chemical. Link

  • Title: Cytotoxicity Assays. Source: Thermo Fisher Scientific - US. Link

  • Title: LDH-Glo(TM) Cytotoxicity Assay Technical Manual #TM548. Source: Promega Corporation. Link

  • Title: Hepatotoxicity Assay, Human HepG2 Cells. Source: Sigma-Aldrich. Link

  • Title: Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Source: NCBI. Link

  • Title: REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Source: Japanese Center for the Validation of Alternative Methods (JaCVAM). Link

  • Title: Hep G2 Hepatocyte Lipid Peroxidation Assay. Source: National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Link

  • Title: High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Source: Sigma-Aldrich. Link

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Source: PMC - NCBI. Link

  • Title: In Vitro ROS/RNS Assay. Source: Cell Biolabs, Inc. Link

  • Title: In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Source: ProBiologists. Link

  • Title: 2-Fluoro-6-(trifluoromethyl)pyridine. Source: BLD Pharm. Link

  • Title: Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Source: PMC - NCBI. Link

  • Title: 2,6-Bis(trifluoromethyl)pyridine 97. Source: Sigma-Aldrich. Link

  • Title: Pyridine: an overview of available data on mutagenicity and carcinogenicity. Source: RIVM. Link

  • Title: Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Source: ResearchGate. Link

  • Title: Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Source: PubMed. Link

  • Title: 2-Fluoro-6-(trifluoromethyl)pyridine. Source: PubChem. Link

  • Title: 2,4-Dihydroxy-6-trifluoromethylpyrimidine. Source: Chem-Impex. Link

  • Title: 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Source: Jubilant Ingrevia Limited. Link

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Validation

Reproducibility of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine synthesis protocols

Comparative Synthesis Guide: Reproducibility of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine Protocols As a Senior Application Scientist, I frequently evaluate synthetic routes for highly substituted fluorinated he...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: Reproducibility of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine Protocols

As a Senior Application Scientist, I frequently evaluate synthetic routes for highly substituted fluorinated heterocycles. Trifluoromethylpyridines (TFMPs) are critical structural motifs in modern agrochemical and pharmaceutical design due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered target binding affinities[1].

Synthesizing a densely functionalized molecule like 2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine presents a distinct regiochemical challenge. The industrial and laboratory-scale synthesis of these compounds generally relies on either direct halogen exchange or the assembly of the pyridine core from trifluoromethyl-containing building blocks [2]. This guide objectively compares two primary synthetic strategies—Protocol A (Double SNAr) and Protocol B (Late-Stage Functionalization) —evaluating their mechanistic causality, reproducibility, and scalability.

Mechanistic Rationale & Chemical Causality

To design a reproducible protocol, we must first understand the electronic environment of the target molecule. The -CF3 group at the C6 position is strongly electron-withdrawing, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring[1].

  • The SNAr Approach (Protocol A): When starting from a polyhalogenated precursor like 2,4-dichloro-3-fluoro-6-(trifluoromethyl)pyridine, the ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen strongly activates the ortho (C2) and para (C4) positions. The C4 chloride is typically displaced first due to strong para-activation and lower steric hindrance compared to the C2 position. Extended heating with excess methoxide forces the second displacement at C2.

  • The Late-Stage Functionalization Approach (Protocol B): Starting from 6-(trifluoromethyl)pyridine-2,4-diol, the electron-donating hydroxyl groups at C2 and C4 strongly activate the C3 position for electrophilic attack, overriding the deactivating nature of the -CF3 group. This allows for site-selective electrophilic fluorination, followed by exhaustive O-methylation.

SynthesisRoutes A1 2,4-Dichloro-3-fluoro- 6-(trifluoromethyl)pyridine A2 NaOMe / MeOH (65°C, 12h) A1->A2 A3 SNAr Displacement (C4 then C2) A2->A3 Product 2,4-Dimethoxy-3-fluoro- 6-(trifluoromethyl)pyridine A3->Product B1 6-(Trifluoromethyl) pyridine-2,4-diol B2 Selectfluor / MeCN (C3 Fluorination) B1->B2 B3 Me2SO4 / K2CO3 (O-Methylation) B2->B3 B3->Product

Figure 1: Comparative synthetic workflows for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine.

Protocol A: The Double SNAr Approach

This protocol utilizes a self-validating halogen-exchange mechanism. By leveraging the inherent electrophilicity of the polyhalogenated pyridine core, we can achieve a streamlined, single-pot double displacement. Careful exclusion of moisture and oxygen is critical when handling highly reactive fluorinated pyridines[3].

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Flush the system with argon for 10 minutes to ensure an anhydrous environment [3].

  • Reagent Charging: Dissolve 2,4-dichloro-3-fluoro-6-(trifluoromethyl)pyridine (10.0 g, 42.7 mmol, 1.0 equiv) in 100 mL of anhydrous methanol. Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise, add a 25% wt solution of sodium methoxide (NaOMe) in methanol (23.1 g, 106.8 mmol, 2.5 equiv). Causality note: The dropwise addition at 0 °C controls the highly exothermic first SNAr displacement at the C4 position, preventing solvent boil-over and side-product formation.

  • Reflux & In-Process Control (IPC): Remove the ice bath and heat the reaction to 65 °C (reflux) for 12 hours.

    • Self-Validating IPC: Monitor the reaction via GC-MS. The mono-methoxy intermediate (4-methoxy-2-chloro isomer) will appear first. Do not proceed to workup until the mono-methoxy intermediate is <2% relative to the final di-methoxy product.

  • Workup: Cool to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.

Protocol B: Late-Stage Functionalization (LSF)

This protocol builds the functionalization sequentially from a commercially available or easily synthesized 2,4-diol precursor. While it requires more steps, it is highly instructive for understanding the regioselective directing effects of oxygenated substituents on a pyridine ring.

Step-by-Step Methodology:

  • Electrophilic Fluorination: In a 250 mL round-bottom flask, dissolve 6-(trifluoromethyl)pyridine-2,4-diol (5.0 g, 27.9 mmol, 1.0 equiv) in 75 mL of anhydrous acetonitrile. Add Selectfluor (10.9 g, 30.7 mmol, 1.1 equiv). Heat the mixture to 60 °C for 6 hours.

    • Self-Validating IPC: Monitor the fluorination step via 19F NMR. The disappearance of the Selectfluor N-F resonance and the appearance of a new aromatic C-F signal at approximately -140 ppm confirms complete electrophilic fluorination at C3.

  • Exhaustive O-Methylation: To the crude concentrated fluorinated intermediate, add 100 mL of anhydrous acetone, followed by finely powdered anhydrous K2CO3 (11.6 g, 83.7 mmol, 3.0 equiv). Slowly add dimethyl sulfate (Me2SO4) (8.8 g, 69.8 mmol, 2.5 equiv). Reflux for 8 hours. Causality note: The use of K2CO3 in a polar aprotic solvent like acetone drives the equilibrium toward the fully aromatized O-alkylated product, minimizing unwanted N-alkylation of the pyridone tautomer.

  • Workup: Cool to room temperature. Critical Safety Step: Add 20 mL of 1M NaOH and stir for 30 minutes to destroy any highly toxic, unreacted dimethyl sulfate. Extract with Dichloromethane (3 x 50 mL), dry over Na2SO4, and concentrate. Purify via column chromatography.

Quantitative Performance & Reproducibility Analysis

To objectively compare the viability of these two routes for laboratory and scale-up applications, I have summarized the quantitative experimental data below.

MetricProtocol A: Double SNArProtocol B: LSF & O-MethylationScientific Context & Advantage
Overall Yield 78 - 82%65 - 70%Protocol A is significantly more efficient due to fewer steps and a highly driven thermodynamic addition-elimination mechanism.
Regioselectivity Excellent (100% O-substitution)Moderate (85% O- vs 15% N-methylation)Protocol A avoids the tautomeric ambiguity inherent to 2,4-diols, which often leads to complex mixtures of O- and N-alkylated products.
Step Count 1 Step (from di-chloro precursor)2 Steps (from diol precursor)Protocol A provides a streamlined, single-pot double displacement, reducing overall labor and solvent waste.
Reagent Safety High (NaOMe/MeOH is standard)Moderate (Requires handling Selectfluor and Me2SO4)Protocol A avoids highly toxic alkylating agents like dimethyl sulfate, improving the safety profile for scale-up.
Scalability High (Readily scales to >100g)Moderate (Exothermic fluorination requires careful thermal management)Protocol A is the preferred route for process chemistry scale-up due to its robust operational simplicity [1].

Conclusion & Recommendation

For researchers requiring highly reproducible, scalable access to 2,4-dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine, Protocol A (Double SNAr) is the unequivocally superior choice. It leverages the inherent electronic activation provided by the -CF3 group and the pyridine nitrogen to drive a clean, regioselective double displacement. Protocol B, while mechanistically fascinating and useful for generating diverse libraries of C3-substituted analogs, suffers from lower overall yields and the safety hazards associated with dimethyl sulfate.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(1), 1-15. URL: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. URL: [Link]

  • Oderinde, M. S., & Johannes, J. W. (2018). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate. Organic Syntheses, 95, 110-125. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Guide for 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine

As researchers and drug development professionals, we frequently utilize highly functionalized building blocks like 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine to impart lipophilicity and metabolic stability to dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently utilize highly functionalized building blocks like 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine to impart lipophilicity and metabolic stability to drug candidates. However, the very features that make this compound valuable—specifically the ultra-strong carbon-fluorine (C-F) bonds—present significant logistical and environmental challenges at the end of its lifecycle.

This guide synthesizes technical accuracy with field-proven operational insights to provide a self-validating system for the safe handling and disposal of highly fluorinated pyridine derivatives.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative hazards of the waste stream. Based on analogous fluorinated pyridines, the following profile dictates our operational parameters[1][2]:

ParameterAnticipated Profile / ValueMechanistic Rationale
Chemical Class Polyfluorinated HeterocycleContains a -CF3 group and an aryl fluoride, dictating extreme thermal stability[3].
Toxicity Profile Acute Tox. (Oral/Inhalation), IrritantHalogenated pyridines readily penetrate biological membranes, disrupting cellular function[1].
Thermal Destruction > 1000°C RequiredStandard incineration fails to break C-F bonds, risking the release of toxic intermediates[4].
Combustion Effluent CO, CO2, NOx, HF, COF2Complete oxidation generates Hydrogen Fluoride (HF) gas, requiring alkaline neutralization[2][5].
Mechanistic Safety Rationale: Why Standard Disposal Fails

The disposal of 2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine cannot be treated like standard organic solvent waste. The causality behind this strict differentiation lies in its thermal degradation pathway:

  • Resistance to Mineralization: The C-F bond is one of the strongest in organic chemistry. Standard municipal or low-temperature industrial incineration (~850°C) is insufficient to fully mineralize the compound[5]. Incomplete combustion leads to the formation of Products of Incomplete Combustion (PICs), including ultra-short-chain fluorinated compounds and highly toxic carbonyl fluoride (COF2)[3][5].

  • Generation of Corrosive Effluent: When successfully combusted at high temperatures, the fluorine content is converted into hydrogen fluoride (HF) gas[2][6]. If routed to an incinerator without specialized alkaline scrubbers, this HF gas will severely damage the incinerator's firebricks and release corrosive acid rain precursors into the atmosphere[4][6].

Standard Operating Procedure: Handling & Spill Response

Before addressing disposal, laboratory personnel must implement strict handling protocols to prevent exposure and environmental release.

Step 1: Engineering Controls

  • Action: Operate exclusively within a certified, externally exhausted chemical fume hood.

  • Rationale: The compound may emit toxic vapors. Maintaining negative pressure ensures operator safety and prevents inhalation exposure[1].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don nitrile or neoprene gloves (inspected for degradation), chemical splash goggles, and a flame-resistant lab coat.

  • Rationale: Prevents dermal absorption and ocular irritation, which are well-documented hazards of halogenated pyridines[2][7].

Step 3: Spill Remediation

  • Action: In the event of a spill, immediately eliminate all ignition sources. Cover the spill with a non-combustible, inert absorbent (e.g., vermiculite or dry sand)[7].

  • Rationale: Organic absorbents like sawdust can pose a fire hazard when mixed with reactive fluorinated compounds. Sweep the absorbed mixture into a compatible, sealable container for hazardous waste disposal, ensuring no material enters the laboratory drain system[2][7].

Standard Operating Procedure: Proper Disposal & Destruction

Every step in this protocol is designed to ensure the compound reaches a facility capable of High-Temperature Incineration (HTI) and flue gas scrubbing.

Step 1: Primary Waste Segregation

  • Action: Isolate the compound and any contaminated materials (gloves, wipes, pipettes) into a dedicated, chemically compatible high-density polyethylene (HDPE) or PTFE-lined waste container.

  • Rationale: Mixing highly fluorinated organics with standard, non-halogenated solvent waste can damage standard industrial incinerators due to unexpected HF gas generation[6].

Step 2: Regulatory Labeling

  • Action: Label the container strictly as "Hazardous Waste - Halogenated Organic (Fluorinated Pyridine)." Include GHS pictograms for Toxicity and Environmental Hazard.

Step 3: Storage and Containment

  • Action: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area utilizing secondary containment[7].

  • Rationale: Mitigates the risk of accidental environmental release into drains or waterways, as these compounds exhibit chronic aquatic toxicity[1].

Step 4: High-Temperature Incineration (HTI) Routing

  • Action: Contract a licensed hazardous waste disposal facility explicitly capable of High-Temperature Incineration (HTI). Verify that the facility operates at temperatures exceeding 1000°C with a residence time of at least 2 seconds[3][4].

  • Rationale: High thermal energy is the only commercially viable method to break the ultra-strong C-F bonds and prevent the emission of toxic PICs[3].

Step 5: Flue Gas Scrubbing Verification

  • Action: Ensure the selected HTI facility utilizes alkaline flue gas scrubbing (e.g., using calcium hydroxide or sodium hydroxide)[4].

  • Rationale: Alkaline scrubbing neutralizes the generated HF and NOx gases into insoluble, safe salts (like Calcium Fluoride, CaF2), which can then be safely deposited in a solid waste landfill[6].

Disposal Workflow Visualization

WasteDisposal Gen Waste Generation (Fluorinated Pyridine) Seg Waste Segregation (Halogenated Stream) Gen->Seg Isolate from non-halogenated Store Temporary Storage (Secondary Containment) Seg->Store Label & Seal Trans Licensed Transport (Hazardous Manifest) Store->Trans Dispatch HTI High-Temp Incineration (> 1000°C) Trans->HTI Deliver to HTI facility Scrub Alkaline Scrubbing (HF & NOx Neutralization) HTI->Scrub Toxic Flue Gas (HF) Emit Safe Emission & Salt Landfill Scrub->Emit Neutralized (CaF2)

Figure 1: End-to-end disposal workflow for fluorinated pyridines, highlighting HTI and scrubbing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-3-fluoro-6-(trifluoromethyl)pyridine
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